Cbl-b-IN-2
描述
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Structure
3D Structure
属性
CAS 编号 |
2503325-21-9 |
|---|---|
分子式 |
C29H30F5N5O2 |
分子量 |
575.6 g/mol |
IUPAC 名称 |
6-[[(3R)-4,4-difluoro-3-methylpiperidin-1-yl]methyl]-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H30F5N5O2/c1-18-12-38(7-6-28(18,30)31)13-19-8-22-23(24(9-19)29(32,33)34)14-39(26(22)40)21-5-3-4-20(10-21)27(15-41-16-27)11-25-36-35-17-37(25)2/h3-5,8-10,17-18H,6-7,11-16H2,1-2H3/t18-/m1/s1 |
InChI 键 |
YQALLLNHBDHXFZ-GOSISDBHSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cbl-b-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a crucial intracellular immune checkpoint that functions as an E3 ubiquitin ligase, negatively regulating T-cell and NK cell activation. Its inhibition presents a promising therapeutic strategy in immuno-oncology by augmenting the body's anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of Cbl-b-IN-2, a potent and orally bioavailable small molecule inhibitor of Cbl-b.
Core Mechanism of Action: Allosteric Inhibition
This compound and its closely related analogs, such as NX-1607, function as intramolecular glues. They bind to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker helix region (LHR) of Cbl-b. This binding locks the protein in its inactive, or "closed," conformation. In this state, the phosphorylation of a key tyrosine residue (Y363) within the LHR is prevented. This phosphorylation event is critical for the conformational change that exposes the RING finger domain, which is necessary for E2 ubiquitin-conjugating enzyme binding and subsequent substrate ubiquitination. By locking Cbl-b in its inactive state, this compound effectively inhibits its E3 ligase activity.
Quantitative Data Summary
The inhibitory potency of this compound and the related, well-characterized inhibitor NX-1607 has been determined through various biochemical assays.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Cbl-b Inhibition | IC50 | <1 nM (low Cbl-b concentration) | [1] |
| IC50 | 5.1-100 nM (high Cbl-b concentration) | [1] | ||
| NX-1607 | HTRF Assay | IC50 | 0.46 nM |
Signaling Pathways Modulated by this compound
Cbl-b negatively regulates multiple signaling pathways downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. By inhibiting Cbl-b, this compound effectively removes these brakes on T-cell activation, leading to enhanced immune responses.
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the central role of Cbl-b in negatively regulating TCR signaling and how its inhibition by this compound leads to enhanced T-cell activation.
Caption: this compound inhibits Cbl-b, preventing the ubiquitination and degradation of key TCR signaling molecules.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Assay: Cbl-b Auto-ubiquitination Lumit™ Immunoassay
This assay measures the auto-ubiquitination activity of Cbl-b, which serves as a proxy for its E3 ligase activity.
Materials:
-
UBE1 (E1 enzyme)
-
UBCH5b (E2 enzyme)
-
ATP
-
Biotinylated ubiquitin
-
GST-tagged Cbl-b
-
anti-GST-SmBiT
-
Streptavidin-LgBiT
-
Lumit™ Immunoassay Dilution Buffer A
-
Lumit™ Detection Substrate A
-
96-well white plates
-
This compound or other test compounds
Protocol:
-
Prepare a reaction mixture containing 42 nM UBE1, 244 nM UBCH5b, 20 µM ATP, and biotinylated ubiquitin in Lumit™ Immunoassay Dilution Buffer A. For a negative control, prepare a similar mixture without ATP.
-
Prepare a serial dilution of GST-tagged Cbl-b.
-
In a 96-well plate, add 10 µL of the reaction mixture and 10 µL of the Cbl-b-GST dilution. To test inhibitors, pre-incubate Cbl-b-GST with the compound before adding the reaction mixture.
-
Incubate the plate at 37°C for 4 hours with shaking.
-
Add 20 µL of a detection mixture containing 0.10 µg/mL anti-GST-SmBiT and 0.33 µg/mL Streptavidin-LgBiT diluted in Lumit™ Immunoassay Dilution Buffer A.
-
Incubate for 30 minutes at room temperature with shaking.
-
Add 10 µL of Lumit™ Detection Substrate A (diluted 1:50 in Lumit™ Immunoassay Dilution Buffer A) to each well.
-
Incubate for 2 minutes with shaking.
-
Read the luminescence on a plate reader.
Caption: Workflow for the Cbl-b auto-ubiquitination Lumit™ immunoassay.
Cellular Assay: T-Cell Activation and Cytokine Production
This protocol assesses the effect of this compound on T-cell activation by measuring the production of key cytokines like IL-2 and IFN-γ.
Materials:
-
Primary human or mouse T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
ELISA kits for IL-2 and IFN-γ
-
96-well cell culture plates
Protocol:
-
Isolate primary T-cells from peripheral blood (human) or spleens (mouse) using standard methods (e.g., negative selection kits).
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
-
Seed the T-cells at a density of 1 x 10^5 cells/well in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells for co-stimulation.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Caption: Workflow for assessing T-cell activation and cytokine production.
In Vivo Study: Syngeneic Mouse Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Culture CT26 cells under standard conditions.
-
On day 0, subcutaneously inject 1 x 10^6 CT26 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each BALB/c mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the mice for body weight changes and any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or flow cytometry of tumor-infiltrating lymphocytes).
Caption: General workflow for an in vivo syngeneic tumor model study.
Conclusion
This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase. Its mechanism of action involves the allosteric stabilization of Cbl-b in an inactive conformation, thereby preventing the ubiquitination and subsequent degradation of key positive regulators of T-cell signaling. This leads to enhanced T-cell activation, cytokine production, and potent anti-tumor immunity in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on the characterization and advancement of Cbl-b inhibitors as a novel class of cancer immunotherapies.
References
The Role of Cbl-b in T Cell Anergy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
T cell anergy is a critical mechanism of peripheral tolerance that prevents the activation of self-reactive T lymphocytes, thereby averting autoimmune responses. This state of functional unresponsiveness is induced when T cells receive T cell receptor (TCR) stimulation (Signal 1) without adequate co-stimulatory signals (Signal 2). The E3 ubiquitin ligase, Casitas B-lineage lymphoma-b (Cbl-b), has emerged as a pivotal intracellular gatekeeper in this process. By setting the threshold for T cell activation, Cbl-b ensures that only appropriate and robustly co-stimulated T cells mount an effective immune response. This technical guide provides an in-depth exploration of the molecular mechanisms by which Cbl-b establishes and maintains T cell anergy, details key experimental methodologies used in its study, and discusses its potential as a therapeutic target.
Introduction: T Cell Anergy and Peripheral Tolerance
The immune system must distinguish between self and non-self to protect the host from pathogens while avoiding autoimmunity.[1] While central tolerance in the thymus eliminates many self-reactive T cells, some escape to the periphery.[1][2] Peripheral tolerance mechanisms, including T cell anergy, are therefore essential to inactivate these potentially harmful cells.[1][2] Anergy is a state where T cells become unresponsive to subsequent antigenic stimulation, characterized by a failure to proliferate and produce key cytokines like Interleukin-2 (IL-2). This state is typically induced by TCR engagement in the absence of co-stimulation from receptors like CD28. The E3 ubiquitin ligase Cbl-b is a master regulator of this process, functioning as a crucial checkpoint for T cell activation. Its expression is upregulated following tolerizing signals, and its absence leads to a breakdown in peripheral tolerance and heightened susceptibility to autoimmune diseases.
Cbl-b: An E3 Ubiquitin Ligase with a Central Regulatory Role
Cbl-b is a member of the Casitas B-lineage Lymphoma (Cbl) family of proteins, which also includes c-Cbl and Cbl-3. These proteins function as both molecular adaptors and E3 ubiquitin ligases. The key functional domain of Cbl-b for its role in anergy is the RING (Really Interesting New Gene) finger domain, which confers E3 ligase activity. This domain recruits an E2 ubiquitin-conjugating enzyme, facilitating the covalent attachment of ubiquitin to specific substrate proteins. This ubiquitination can target proteins for proteasomal or lysosomal degradation, alter their subcellular localization, or modify their function, thereby negatively regulating signaling pathways. Studies using mice with a genetically inactivated E3 ligase domain (C373A mutation) have demonstrated that this catalytic function is essential for Cbl-b's ability to negatively regulate T cells and induce anergy in vivo.
Molecular Mechanisms: How Cbl-b Enforces the Anergic State
TCR stimulation without CD28 co-stimulation initiates a signaling cascade that leads to the upregulation of Cbl-b. Cbl-b, in turn, acts as a brake on the very same signaling pathways, preventing full T cell activation and locking the cell in an anergic state.
Key Substrates of Cbl-b in T Cell Receptor Signaling
Cbl-b targets multiple key signaling intermediates downstream of the TCR and CD28 for ubiquitination, effectively dampening the activation signal. The loss of Cbl-b uncouples T cell activation from the need for CD28 co-stimulation.
-
Phospholipase C-γ1 (PLC-γ1) : In anergic T cells, Cbl-b mediates the ubiquitination of PLC-γ1. This modification suppresses the phosphorylation and activation of PLC-γ1, leading to a marked reduction in calcium mobilization—a hallmark of T cell anergy. The impaired calcium flux prevents the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) that are crucial for IL-2 gene expression.
-
PI3K (Phosphoinositide 3-kinase) : Cbl-b targets the p85 regulatory subunit of PI3K for ubiquitination, which downregulates activation signals. Cbl-b also indirectly regulates the PI3K pathway by preventing the inactivation of PTEN, a negative regulator of PI3K signaling.
-
Vav1 : Cbl-b selectively suppresses the activation of Vav1, a crucial guanine (B1146940) nucleotide exchange factor involved in cytoskeleton rearrangement and TCR signaling. Enhanced Vav1 activation is observed in Cbl-b deficient T cells.
-
Protein Kinase C-θ (PKC-θ) : Cbl-b is known to associate with and induce the ubiquitination of PKC-θ in anergic T cells, contributing to the disintegration of the immunological synapse and termination of signaling.
The collective ubiquitination of these substrates by Cbl-b dismantles the signaling infrastructure required for T cell activation, leading to a state of profound and durable unresponsiveness.
Regulation by Co-stimulatory and Co-inhibitory Receptors
The expression and activity of Cbl-b are tightly controlled by the balance of signals from co-stimulatory (CD28) and co-inhibitory (CTLA-4) receptors.
-
CD28 Signaling : Optimal T cell activation via CD28 co-stimulation sets a lower threshold for activation, in part by actively targeting Cbl-b for ubiquitination and proteasomal degradation. This removes the Cbl-b-mediated brake, allowing downstream signaling to proceed.
-
CTLA-4 Signaling : Conversely, the co-inhibitory receptor CTLA-4 promotes T cell anergy. Engagement of CTLA-4 with its ligand B7 is required for Cbl-b re-expression after initial activation, thereby reinforcing the anergic state. Cbl-b expression is significantly reduced in T cells from CTLA-4 knockout mice.
This dynamic regulation of Cbl-b protein levels is a critical rheostat that determines the outcome of a T cell's encounter with an antigen.
References
Cbl-b ubiquitin ligase function in NK cells
An In-depth Technical Guide on the Core Function of Cbl-b Ubiquitin Ligase in Natural Killer (NK) Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint in multiple immune cell lineages, including Natural Killer (NK) cells.[1][2] In NK cells, Cbl-b acts as a key negative regulator, establishing an activation threshold that prevents excessive immune responses but can also limit anti-tumor immunity.[1][3] Its expression is upregulated following NK cell activation by cytokines or target cell engagement, creating a negative feedback loop.[4] The primary mechanism of Cbl-b-mediated suppression involves the ubiquitination and subsequent degradation or internalization of key signaling molecules, most notably the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer) and the Linker for Activation of T cells (LAT) adaptor protein. By targeting these components, Cbl-b effectively dampens downstream signaling pathways crucial for NK cell effector functions, such as cytotoxicity and cytokine production. Consequently, the inhibition or genetic ablation of Cbl-b has been shown to enhance NK cell proliferation, cytotoxicity, and IFN-γ secretion, making it a promising therapeutic target for reinvigorating NK cell activity against cancer.
The Core Function of Cbl-b in NK Cells: A Negative Regulator
Cbl-b is an essential gatekeeper of NK cell activity. Unlike in T cells, Cbl-b deficiency does not affect NK cell development or maturation. Instead, its primary role is to control the activation threshold of mature NK cells. This function is critical for maintaining immune homeostasis and preventing auto-reactivity. However, within the tumor microenvironment, this regulatory function can contribute to NK cell dysfunction and exhaustion.
Upregulation of Cbl-b Upon NK Cell Activation
The expression of Cbl-b protein is not static; it is dynamically regulated in response to activating signals.
-
Cytokine-Induced Upregulation : Pro-survival and activation cytokines, particularly IL-15 and IL-2, significantly increase the expression of Cbl-b in primary human NK cells. This upregulation is dependent on the JAK/STAT and PI3K/AKT signaling pathways. Pre-treatment with JAK or AKT inhibitors can reverse the IL-15-stimulated increase in Cbl-b. Other cytokines like IL-7, IL-12, and IL-21 do not have a significant effect on Cbl-b expression.
-
Target Cell-Induced Upregulation : Co-culture with NK-sensitive tumor cells, such as the MHC class I-deficient K562 cell line, also leads to a significant increase in Cbl-b protein levels.
-
Inhibitory Receptor-Induced Upregulation : Engagement of inhibitory receptors, such as KIR2DL1, also increases the expression of Cbl-b, contributing to the suppression of NK cell function.
This upregulation upon activation suggests that Cbl-b is a key component of a negative feedback loop designed to temper NK cell responses after an initial activation phase.
Inhibition of Effector Functions
The primary consequence of Cbl-b activity is the suppression of NK cell effector functions. Genetic knockout, siRNA-mediated knockdown, or small molecule inhibition of Cbl-b consistently results in:
-
Enhanced Cytotoxicity : Cbl-b deficient or inhibited NK cells show significantly increased killing of various tumor cell lines.
-
Increased Cytokine Production : The secretion of IFN-γ is markedly higher in Cbl-b deficient NK cells upon stimulation.
-
Upregulation of Effector Molecules : Levels of cytotoxic granules, including perforin (B1180081) and granzyme B, are elevated when Cbl-b is downregulated.
-
Increased Proliferation : Cbl-b inhibition can enhance the proliferation of NK cells in response to cytokine stimulation.
These findings establish Cbl-b as an intracellular checkpoint that, when targeted, can unleash a more potent anti-tumor response from NK cells.
Molecular Mechanisms and Signaling Pathways
Cbl-b exerts its regulatory function through its E3 ubiquitin ligase activity, which targets specific proteins for ubiquitination. This process can lead to proteasomal degradation, internalization, or altered protein-protein interactions.
The TAM Receptor-Cbl-b Axis
A pivotal pathway regulated by Cbl-b in NK cells involves the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer (Mertk). These receptors are typically considered negative regulators of NK cell activation.
-
Activation : When TAM receptors bind their ligands, such as Gas6, they become activated.
-
Cbl-b Phosphorylation : Activated TAM receptors phosphorylate Cbl-b, enhancing its E3 ligase activity.
-
Substrate Ubiquitination : Activated Cbl-b then ubiquitinates the TAM receptors themselves, leading to their internalization and degradation. More critically, Cbl-b also targets key downstream signaling adaptors for degradation.
Ubiquitination of Key Signaling Adaptors: LAT
The Linker for Activation of T cells (LAT) is a critical transmembrane adaptor protein required for signaling downstream of NK cell activating receptors.
-
Cbl-b Mediated Degradation : Following TAM receptor activation, Cbl-b ubiquitinates LAT, targeting it for proteasomal degradation.
-
Signal Termination : The degradation of LAT effectively uncouples activating receptors from their downstream signaling cascades, including the PLCγ and MAPK pathways, thereby abolishing NK cell cytotoxicity and cytokine release.
This TAM/Cbl-b/LAT axis represents a core inhibitory circuit that governs NK cell function. Releasing this brake through Cbl-b or TAM inhibition restores NK cell activity.
Quantitative Impact of Cbl-b Modulation
The functional consequences of Cbl-b inhibition are quantifiable and significant, highlighting its potency as a regulatory node.
| Parameter | Condition | Effect | Observation | Reference |
| Cytotoxicity | Cbl-b siRNA knockdown vs. Scrambled siRNA (Resting NK cells) | Increased Lysis | Specific lysis of Molm-13 leukemia cells increased from ~20% to ~40% at a 20:1 E:T ratio. | |
| Cbl-b siRNA knockdown vs. Scrambled siRNA (IL-15 activated) | Increased Lysis | Specific lysis of Molm-13 cells increased from ~45% to ~70% at a 20:1 E:T ratio. | ||
| Small Molecule Cbl-b Inhibitor | Increased Lysis | Treatment of dysfunctional NK cells with a Cbl-b inhibitor increased killing of A549 tumor cells. | ||
| Cytokine Production | Cbl-b siRNA knockdown vs. Scrambled siRNA (IL-15 activated) | Increased IFN-γ | IFN-γ secretion increased approximately 3-fold. | |
| Small Molecule Cbl-b Inhibitor | Increased IFN-γ | Treatment of dysfunctional NK cells with a Cbl-b inhibitor restored IFN-γ production. | ||
| Effector Molecules | Cbl-b siRNA knockdown vs. Scrambled siRNA | Increased Expression | Significant increases in granzyme B and perforin expression were observed. | |
| Proliferation | Small Molecule Cbl-b Inhibitor | Increased Proliferation | Cbl-b inhibitor treatment increased the proliferation of both healthy and dysfunctional NK cells. | |
| Protein Phosphorylation | Cbl-b siRNA knockdown vs. Scrambled siRNA | Increased p-Mertk | The phosphorylation level of Mertk was significantly increased in Cbl-b knockdown NK cells. |
Cbl-b as a Therapeutic Target in Cancer Immunotherapy
Given its role as a potent intracellular checkpoint, Cbl-b has emerged as a high-value target for cancer immunotherapy. Strategies to inhibit Cbl-b aim to reinvigorate dysfunctional tumor-infiltrating NK cells and enhance their anti-tumor activity.
-
Small Molecule Inhibitors : Orally bioavailable small molecules that allosterically inhibit Cbl-b's E3 ligase activity (e.g., NX-1607) have shown promise. These inhibitors can enhance NK cell activation, cytokine production, and tumor-killing capabilities in vitro and in vivo.
-
Genetic Modification : CRISPR/Cas9-mediated knockout of the CBLB gene in ex vivo expanded NK cells (e.g., from placental CD34+ cells) has been shown to augment their cytotoxicity against a range of tumor cell lines. This approach is being explored for adoptive NK cell therapies.
-
Combination Therapies : Cbl-b inhibition has the potential to act synergistically with other immunotherapies. For instance, combining a Cbl-b inhibitor with a TIGIT checkpoint blockade further increases the cytotoxic potential of dysfunctional NK cells.
Targeting Cbl-b offers a novel strategy to enhance innate immunity against tumors, particularly those that may have developed resistance to T-cell-based therapies through mechanisms like MHC-I downregulation.
Key Experimental Protocols
The study of Cbl-b function in NK cells relies on a set of core immunological and molecular biology techniques.
Cbl-b Knockdown and Functional Analysis Workflow
NK Cell Isolation and Culture
Primary human NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors. Negative selection kits are commonly used to enrich the NK cell population (>90% CD56+, CD3-). Enriched cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and human cytokines such as IL-15 (e.g., 2-20 ng/mL) or IL-2 (e.g., 150 IU/mL) to maintain viability and activation.
Cbl-b Knockdown using siRNA
To specifically study the loss of function, Cbl-b expression is transiently silenced using small interfering RNA (siRNA). NK cells are transduced with Cbl-b-specific siRNA or a non-targeting scrambled control siRNA using electroporation or other transfection methods. Cells are then typically cultured for 24-48 hours to allow for protein knockdown before being used in functional assays. Knockdown efficiency is confirmed by immunoblotting.
Cytotoxicity Assay (Chromium-51 Release)
A classic method to measure NK cell killing activity involves a chromium-51 (B80572) (⁵¹Cr) release assay.
-
Target Cell Labeling : Tumor target cells (e.g., K562, Molm-13) are incubated with Na₂⁵¹CrO₄.
-
Co-culture : Labeled target cells are washed and co-cultured with effector NK cells at various effector-to-target (E:T) ratios for a set period (e.g., 4 hours).
-
Quantification : The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation : Specific lysis is calculated as: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.
Immunoblotting
Immunoblotting (Western blotting) is used to quantify changes in protein expression and phosphorylation.
-
Lysate Preparation : NK cells are lysed to extract total protein.
-
Electrophoresis : Proteins are separated by size using SDS-PAGE.
-
Transfer : Proteins are transferred to a nitrocellulose or PVDF membrane.
-
Probing : The membrane is incubated with primary antibodies specific to the protein of interest (e.g., Cbl-b, p-STAT5, Mertk, β-actin) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification relative to a loading control like β-actin.
Conclusion
Cbl-b is a master negative regulator of NK cell function, acting as an inducible brake on cytotoxicity and cytokine production. It operates primarily through the TAM receptor-LAT signaling axis, where it functions as the executioner E3 ligase that dismantles key activating signal transduction complexes. The wealth of data demonstrating enhanced NK cell activity upon Cbl-b inhibition has firmly established it as a compelling, druggable target for cancer immunotherapy. Future research and clinical development focused on Cbl-b inhibitors, both as monotherapies and in combination with other immune-oncology agents, hold the potential to significantly bolster the innate immune system's ability to combat cancer.
References
Cbl-b-IN-2 Target Engagement in Lymphocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of Cbl-b-IN-2 in lymphocytes. Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T lymphocytes. Its inhibition is a promising strategy for enhancing anti-tumor immunity. This document details the mechanism of action of Cbl-b, the effects of its inhibition by this compound, and the experimental protocols to measure its target engagement and downstream functional consequences in lymphocytes.
Introduction to Cbl-b in Lymphocyte Signaling
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T-cell activation.[1] It functions by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, targeting them for degradation or altering their function.[2][3] This action of Cbl-b serves as an immune checkpoint, preventing excessive or inappropriate T-cell activation and maintaining immune tolerance. In the absence of co-stimulation, Cbl-b is particularly active in suppressing T-cell responses. The inhibition of Cbl-b can therefore lower the threshold for T-cell activation, leading to enhanced anti-tumor immunity.[1]
This compound: A Potent Inhibitor of Cbl-b
This compound is a small molecule inhibitor of the Cbl-b E3 ubiquitin ligase. Its primary mechanism of action is the direct inhibition of the enzymatic activity of Cbl-b, thereby preventing the ubiquitination of its target proteins.
Quantitative Data for this compound
The following table summarizes the available quantitative data for the in vitro inhibitory activity of this compound against its target, Cbl-b. This data is provided by the commercial supplier MedChemExpress.
| Parameter | Value | Conditions | Source |
| IC50 | 5.1-100 nM | High concentration of Cbl-b | MedChemExpress |
| IC50 | <1 nM | Low concentration of Cbl-b | MedChemExpress |
Cbl-b Signaling Pathway in T Lymphocytes
The following diagram illustrates the central role of Cbl-b in the T-cell activation signaling pathway. Inhibition of Cbl-b by this compound is expected to block the ubiquitination of key signaling molecules, leading to enhanced T-cell activation.
Experimental Protocols for Assessing this compound Target Engagement
The following protocols describe established methods for evaluating the target engagement and functional effects of Cbl-b inhibitors like this compound in lymphocytes.
Biochemical Assay: Cbl-b Autoubiquitination Assay (LUMIT™)
This assay measures the ability of this compound to inhibit the autoubiquitination activity of Cbl-b in a biochemical setting.[4]
Principle: This homogeneous immunoassay utilizes NanoBiT® technology to detect the interaction between biotinylated ubiquitin and GST-tagged Cbl-b. Inhibition of Cbl-b autoubiquitination by this compound results in a decrease in the luminescent signal.
Materials:
-
Recombinant GST-tagged Cbl-b
-
Biotinylated-ubiquitin
-
Ubiquitin activating enzyme (E1 - UBE1)
-
Ubiquitin conjugating enzyme (E2 - UBCH5b)
-
ATP
-
This compound
-
Anti-GST-SmBiT and Streptavidin-LgBiT detection reagents
-
LUMIT™ Detection Substrate
-
96-well white assay plates
Procedure:
-
Prepare a reaction mixture containing 42 nM UBE1, 244 nM UBCH5b, 20 µM ATP, and biotinylated ubiquitin.
-
Prepare a serial dilution of this compound.
-
Add 10 µL of the reaction mixture and 10 µL of a Cbl-b-GST dilution to each well of a 96-well plate.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plate at 37°C for 4 hours with shaking.
-
Add 20 µL of a detection reagent mixture containing 0.10 µg/mL anti-GST-SmBiT and 0.33 µg/mL Streptavidin-LgBiT.
-
Incubate for 30 minutes with shaking.
-
Add 10 µL of LUMIT™ Detection Substrate.
-
Incubate for 2 minutes with shaking.
-
Read luminescence using a plate reader.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[5][6][7][8][9]
Principle: The binding of a ligand, such as this compound, to its target protein, Cbl-b, often leads to an increase in the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to denature and precipitate unstable proteins, and the amount of soluble Cbl-b remaining is quantified.
Materials:
-
Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blotting reagents (anti-Cbl-b antibody, secondary antibody) or ELISA-based detection system
Procedure:
-
Culture lymphocytes and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3-5 minutes). A temperature gradient is used to determine the melting curve of Cbl-b.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized Cbl-b) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Cbl-b in the supernatant by Western blotting or an immunoassay.
Functional Assay: T-Cell Activation and Cytokine Production
This assay assesses the functional consequence of Cbl-b inhibition by this compound on T-cell activation and the production of key cytokines like IL-2 and IFN-γ.[10][11][12]
Principle: Inhibition of Cbl-b is expected to lower the activation threshold of T-cells, leading to increased expression of activation markers (e.g., CD25, CD69) and enhanced production of effector cytokines upon stimulation.
Materials:
-
Primary human or murine T cells, or a T-cell line (e.g., Jurkat)
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
-
Cell culture medium
-
Flow cytometry antibodies (anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
ELISA kits for IL-2 and IFN-γ
-
96-well culture plates
Procedure:
-
Isolate and culture T cells.
-
Pre-incubate the cells with a serial dilution of this compound or vehicle control.
-
Stimulate the T cells with anti-CD3/anti-CD28 antibodies or PMA/Ionomycin.
-
After an appropriate incubation period (e.g., 24-72 hours), harvest the cells and supernatant.
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers and analyze by flow cytometry.
-
Measure the concentration of IL-2 and IFN-γ in the culture supernatant using ELISA.
Conclusion
This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase, a key negative regulator of lymphocyte activation. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the target engagement of this compound in lymphocytes and to characterize its functional consequences. The data generated from these assays will be crucial for the further development of Cbl-b inhibitors as a promising class of cancer immunotherapies. By understanding the intricate details of how this compound interacts with its target and modulates the immune system, researchers can pave the way for more effective and targeted cancer treatments.
References
- 1. Negative regulation of lymphocyte development and function by the Cbl family of proteins | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The roles of interleukin 2 and interferon-gamma in human B cell activation, growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beryllium induces IL-2 and IFN-gamma in berylliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of intracellular IL-2, TNF-alpha, and IFN-gamma by T cells in B-CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
structural basis for Cbl-b-IN-2 inhibition
An In-depth Technical Guide on the Structural Basis for Cbl-b Inhibition by Cbl-b-IN-2
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint that functions as a master regulator of both innate and adaptive immunity.[1][2] By setting the activation threshold for immune cells, particularly T-cells, Cbl-b plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[3][4] However, in the context of malignancy, its function can promote an immunosuppressive tumor microenvironment, thereby limiting the efficacy of the body's anti-tumor response.[5] This makes Cbl-b a highly attractive therapeutic target for cancer immunotherapy. Small-molecule inhibitors, such as this compound, have been developed to block its activity, aiming to unleash the full potential of the immune system against cancer cells.
This technical guide provides a detailed overview of the structural and molecular basis for the inhibition of Cbl-b by the small-molecule inhibitor this compound and its analogues. It consolidates quantitative data, outlines key experimental methodologies, and visualizes the complex biological processes involved.
Cbl-b: Structure, Function, and Regulation
Cbl-b is a RING-type E3 ubiquitin ligase. Its structure comprises several key functional domains: a Tyrosine Kinase Binding Domain (TKBD), a Linker Helix Region (LHR), and a RING (Really Interesting New Gene) finger domain. The TKBD is responsible for recognizing and binding to phosphorylated tyrosine residues on substrate proteins. The RING finger domain recruits the ubiquitin-conjugating enzyme (E2) loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate.
In its basal state, Cbl-b exists in an autoinhibited conformation where the RING domain is masked by the TKBD, preventing its interaction with E2 enzymes. Activation of Cbl-b is a multi-step process initiated by phosphorylation of a specific tyrosine residue (Y363) within the linker region. This phosphorylation event induces a significant conformational change, exposing the RING domain and enabling it to bind to an E2~ubiquitin complex, thereby switching on its E3 ligase activity. Once activated, Cbl-b targets key signaling proteins downstream of the T-cell receptor (TCR) and CD28 co-stimulatory receptor, such as PLC-γ1, Vav1, and the p85 subunit of PI3K, for ubiquitination and subsequent degradation. This action effectively raises the threshold for T-cell activation.
Structural Basis of this compound Inhibition
Recent structural and biophysical studies on analogues of Cbl-b inhibitors, such as C7683 (an analogue of the clinical candidate Nx-1607), have elucidated a novel mechanism of inhibition. This compound belongs to a class of inhibitors that do not compete for the active site but instead lock the enzyme in its inactive state.
Mechanism of Action: The Intramolecular Glue
The co-crystal structure of Cbl-b in complex with an inhibitor reveals that the molecule binds to a pocket located at the interface between the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR). It does not interact directly with the RING domain.
By simultaneously interacting with residues from both the TKBD and the LHR, the inhibitor acts as an "intramolecular glue," effectively locking Cbl-b in its closed, autoinhibited conformation. This stabilization of the inactive state physically prevents the conformational rearrangement required for activation. Specifically, it blocks the necessary movement of the linker region that would typically follow phosphorylation of Y363, thus keeping the RING domain's E2-binding surface masked and inaccessible. This allosteric mechanism potently inhibits the E3 ligase activity of Cbl-b.
Quantitative Data
The inhibitory potency and binding affinity of Cbl-b inhibitors have been characterized using various biophysical and biochemical assays.
| Compound | Assay Type | Target | Metric | Value | Reference |
| This compound | Biochemical Assay | Cbl-b (high conc.) | IC₅₀ | 5.1-100 nM | |
| This compound | Biochemical Assay | Cbl-b (low conc.) | IC₅₀ | <1 nM | |
| C7683 | DSF | TKBD-LHR-RING Cbl-b | ΔTm at 3 μM | 10 ± 0.4 °C | |
| C7683 | DSF | Full-length Cbl-b | ΔTm at 3 μM | 12 ± 0.2 °C | |
| C7683 | CETSA | HiBIT-tagged Cbl-b | Thermal Shift | >15 °C at 1-10 μM |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
DSF (Differential Scanning Fluorimetry): A technique to measure protein thermal stability.
-
ΔTm (Change in Melting Temperature): The shift in the melting temperature of a protein upon ligand binding, indicating stabilization.
-
CETSA (Cellular Thermal Shift Assay): Measures target engagement of a compound in a cellular environment.
Experimental Protocols
The characterization of Cbl-b inhibitors relies on a suite of integrated biophysical, biochemical, and structural biology techniques.
Biochemical Ubiquitination Assay
This in vitro assay directly measures the E3 ligase activity of Cbl-b and its inhibition.
-
Principle: To reconstitute the ubiquitination cascade in a test tube and measure the formation of polyubiquitin (B1169507) chains on a substrate or Cbl-b itself (autoubiquitination).
-
Methodology:
-
Reactions are assembled in an assay buffer (e.g., Tris-HCl based).
-
Key components are added: recombinant human E1 activating enzyme (UBE1), E2 conjugating enzyme (e.g., Ube2d2), recombinant Cbl-b, and biotinylated ubiquitin.
-
The inhibitor (e.g., this compound) is added at varying concentrations for dose-response analysis.
-
The reaction is initiated by the addition of ATP and magnesium chloride and incubated for a set time (e.g., 60 minutes).
-
The reaction is stopped, and the products are captured on a plate coated with a ubiquitin-binding domain (e.g., the UBA domain of Cbl-b).
-
The captured biotinylated polyubiquitin chains are detected using an avidin-conjugated horseradish peroxidase (HRP) probe, which generates a fluorescent or colorimetric signal.
-
The signal intensity is inversely proportional to the activity of the inhibitor. IC₅₀ values are calculated from the resulting dose-response curves.
-
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is used to confirm direct binding of the inhibitor to Cbl-b and quantify the stabilization effect.
-
Principle: Unfolded proteins expose hydrophobic residues that can bind to a fluorescent dye (e.g., SYPRO Orange), causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). Ligand binding stabilizes the protein, resulting in a higher Tm.
-
Methodology:
-
Purified Cbl-b protein is mixed with the fluorescent dye in a buffer.
-
The inhibitor is added at various concentrations.
-
The mixture is heated in a real-time PCR machine with a temperature gradient (e.g., 25 °C to 95 °C).
-
Fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined for the protein alone and in the presence of the inhibitor. The change in melting temperature (ΔTm) indicates the extent of stabilization.
-
Cellular Thermal Shift Assay (CETSA)
CETSA validates that the inhibitor engages with Cbl-b within a live-cell environment.
-
Principle: Similar to DSF, ligand binding stabilizes the target protein against thermal denaturation, but this is measured in intact cells or cell lysates.
-
Methodology:
-
Cells expressing the target protein (e.g., HEK293T cells expressing HiBIT-tagged Cbl-b) are treated with the inhibitor at various concentrations.
-
The cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble Cbl-b remaining at each temperature is quantified (e.g., via HiBIT/LgBIT complementation assay, which produces a bioluminescent signal).
-
A significant increase in the amount of soluble protein at higher temperatures in inhibitor-treated cells indicates target engagement.
-
X-ray Co-crystallography
This technique provides high-resolution structural information on how the inhibitor binds to Cbl-b.
-
Principle: X-rays are diffracted by the atoms in a protein crystal, producing a diffraction pattern that can be used to calculate a 3D electron density map and build an atomic model of the protein-ligand complex.
-
Methodology:
-
Highly pure Cbl-b protein (typically a construct like TKBD-LHR-RING) is co-crystallized with the inhibitor in excess.
-
This involves screening numerous conditions (precipitants, pH, temperature) to find one that yields diffraction-quality crystals.
-
Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.
-
Diffraction data are collected and processed to solve the 3D structure of the Cbl-b-inhibitor complex.
-
The resulting model reveals the precise binding site, orientation of the inhibitor, and the specific molecular interactions (e.g., hydrogen bonds) responsible for binding.
-
Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Negative regulation of T-Cell activation by the E3 ligase Cbl-b.
Mechanism of Cbl-b Inhibition
Caption: this compound acts as a molecular glue, locking Cbl-b in an inactive state.
Experimental Workflow for Inhibitor Characterization
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
Cbl-b as an Intracellular Immune Checkpoint: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint.[1] Unlike surface receptors such as PD-1 or CTLA-4, Cbl-b operates within the cytoplasm of immune cells, primarily T-lymphocytes, to set the activation threshold and maintain peripheral tolerance.[2][3] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 costimulatory receptor, Cbl-b acts as a master regulator, preventing inappropriate or excessive immune responses.[4][5] Its role in establishing T-cell anergy and its potential as a therapeutic target to enhance anti-tumor immunity have made it an area of intense investigation in immuno-oncology.[6][7] This guide provides an in-depth overview of Cbl-b's molecular function, its role in immune signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.
Molecular Structure and Function
Cbl-b is a member of the Cbl family of proteins, which also includes c-Cbl and Cbl-3.[8] Its structure is composed of several key functional domains that dictate its role as both an E3 ligase and an adaptor protein.
-
Tyrosine Kinase Binding (TKB) Domain: Located at the N-terminus, the TKB domain is responsible for substrate recognition. It binds to specific phosphotyrosine residues on activated signaling proteins, bringing Cbl-b into proximity with its targets.[2][9]
-
RING Finger (RF) Domain: The Really Interesting New Gene (RING) finger domain confers the E3 ubiquitin ligase activity.[2][10] It recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin and catalyzes the transfer of ubiquitin to the substrate protein targeted by the TKB domain.[8][10] The catalytic function of the RF domain is essential for Cbl-b's negative regulatory role in T-cells.[11][12]
-
Proline-Rich (PR) Region: This region mediates interactions with proteins containing SH3 domains, allowing Cbl-b to function as an adaptor protein, assembling larger signaling complexes.[8][2]
-
Ubiquitin Associated (UBA) Domain: The C-terminal UBA domain allows Cbl-b to bind to polyubiquitin (B1169507) chains, which can be important for its regulation and function.[8]
The E3 ligase activity of Cbl-b is tightly regulated, primarily through phosphorylation of a tyrosine residue (Y363) located in the linker region between the TKB and RF domains.[8][2] Phosphorylation of this site is thought to induce a conformational change that unmasks the RF domain, switching Cbl-b from an inactive to an active state.[8]
Mechanism of Action in T-Cell Regulation
Cbl-b is a crucial gatekeeper of T-cell activation, ensuring that T-cells are only fully activated when they receive appropriate signals (i.e., TCR engagement plus costimulation).[13] In the absence of costimulation, Cbl-b is upregulated and active, leading to a state of unresponsiveness known as anergy.[6][14]
Negative Regulation of TCR/CD28 Signaling
Upon TCR engagement without a costimulatory signal from CD28, Cbl-b is activated and targets multiple key signaling intermediates for ubiquitination and subsequent degradation or functional inactivation.[15] This action effectively dampens the activation signal and prevents T-cell proliferation and cytokine production.
Key substrates and pathways regulated by Cbl-b include:
-
PLC-γ1 and PKC-θ: In anergic T-cells, Cbl-b ubiquitinates Phospholipase C-gamma 1 (PLC-γ1) and Protein Kinase C-theta (PKC-θ), attenuating calcium mobilization and downstream signaling pathways, including NF-κB activation.[8][2][6][14]
-
Vav1: Cbl-b negatively regulates Vav1, a crucial guanine (B1146940) nucleotide exchange factor, thereby inhibiting actin cytoskeletal reorganization required for a stable immune synapse and full T-cell activation.[8][2]
-
PI3K Pathway: Cbl-b targets the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), preventing its association with CD28 and dampening the PI3K-Akt signaling cascade.[13][14][15]
-
Crk-L-C3G-Rap1 Pathway: Cbl-b can ubiquitinate the adaptor protein Crk-L, which disrupts the activation of Rap1 and the integrin LFA-1, further weakening T-cell adhesion and activation.[2]
The signaling network controlled by Cbl-b is complex, positioning it as a central hub for integrating signals from the TCR and costimulatory molecules to determine the T-cell's fate.
Role in T-Cell Anergy
T-cell anergy is a state of functional unresponsiveness induced by TCR stimulation in the absence of costimulation. Cbl-b is essential for this process.[6][14] Studies have shown that Cbl-b expression is upregulated in T-cells following tolerizing signals.[6] T-cells from Cbl-b knockout mice are resistant to anergy induction and remain responsive to antigenic stimulation even without costimulatory signals.[11][16] This loss of Cbl-b function rescues the reduced calcium mobilization seen in anergic T-cells and restores their ability to proliferate and produce IL-2.[6][16]
Cbl-b in Cancer Immunotherapy
The immunosuppressive function of Cbl-b makes it a compelling target for cancer immunotherapy.[17][7] By inhibiting Cbl-b, the brakes on T-cell and other immune cell activation can be released, potentially converting a non-responsive tumor microenvironment into one that supports robust anti-tumor immunity.[4][5]
Genetic knockout models have provided strong preclinical validation for this approach. Mice lacking Cbl-b (Cblb-/-) are capable of rejecting transplanted tumors and show resistance to the development of spontaneous tumors.[2][18] This enhanced anti-tumor effect is mediated by hyperactive CD8+ T-cells and NK cells that are resistant to suppression by regulatory T-cells (Tregs) and TGF-β.[2][19] Consequently, several therapeutic strategies are being developed to target Cbl-b, including small-molecule inhibitors and siRNA-based approaches.[4][20][21]
Quantitative Data Summary
The functional consequences of Cbl-b loss have been quantified in numerous studies. The tables below summarize key findings comparing Cbl-b deficient systems to their wild-type counterparts.
Table 1: T-Cell Proliferation and Cytokine Production (Data synthesized from studies on Cbl-b E3 ligase-defective (C373A) knock-in mice)
| Parameter | Condition | Wild-Type (WT) T-Cells | Cbl-b E3 Ligase-Defective (C373A) T-Cells | Fold Change | Citation |
| Proliferation (CPM) | anti-CD3 stimulation | ~15,000 | ~120,000 | ~8.0x | [11] |
| Proliferation (CPM) | anti-CD3 + anti-CD28 | ~140,000 | ~180,000 | ~1.3x | [11] |
| IL-2 (pg/ml) | anti-CD3 stimulation | ~50 | ~2,500 | ~50x | [11] |
| IFN-γ (ng/ml) | anti-CD3 stimulation | ~2 | ~25 | ~12.5x | [11] |
| IL-17 (ng/ml) | anti-CD3 stimulation | ~0.2 | ~1.5 | ~7.5x | [11] |
Table 2: In Vivo Tumor Rejection (Data from studies using Cbl-b E3 ligase-defective (C373A) knock-in mice)
| Tumor Model | Mouse Strain | Tumor Incidence | Outcome | Citation |
| HPV-16 E7-expressing tumor cells (TC-1) | Wild-Type (WT) | 100% | Progressive tumor growth | [11] |
| HPV-16 E7-expressing tumor cells (TC-1) | Cbl-b E3 Ligase-Defective (C373A) | 0% | Spontaneous tumor rejection | [11] |
Key Experimental Protocols
Investigating the function of Cbl-b requires a combination of biochemical, cellular, and in vivo assays. Below are detailed protocols for fundamental experiments.
Protocol: In Vitro T-Cell Activation and Proliferation Assay
This protocol is used to assess the impact of Cbl-b inhibition or deletion on T-cell responsiveness to stimulation.
I. Materials
-
96-well flat-bottom tissue culture plates
-
Purified anti-CD3e antibody (functional grade)
-
Purified anti-CD28 antibody (functional grade)
-
Sterile PBS, pH 7.4
-
Complete RPMI-1640 medium
-
Single-cell suspension of splenocytes or purified T-cells from WT and Cbl-b knockout mice
-
Proliferation dye (e.g., CFSE) or [3H]-Thymidine for proliferation measurement
-
ELISA kits for cytokine measurement (IL-2, IFN-γ)
II. Methodology
-
Plate Coating: a. Dilute anti-CD3e antibody to 1-10 µg/mL in sterile PBS. b. Add 100 µL of the antibody solution to each well of a 96-well plate. For costimulation, add anti-CD28 antibody to the solution at 1-5 µg/mL. For an unstimulated control, add PBS only. c. Incubate the plate at 37°C for 2 hours or at 4°C overnight. d. Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.[22]
-
Cell Preparation and Seeding: a. Prepare a single-cell suspension from the spleens of WT and Cbl-b knockout mice. If measuring proliferation by dye dilution, label cells with CFSE according to the manufacturer's protocol. b. Resuspend cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL. c. Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of the antibody-coated plate.
-
Incubation: a. Culture the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Endpoint Analysis: a. Cytokine Measurement: After 24-48 hours, carefully collect 50-100 µL of supernatant from the top of each well. Analyze the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions. b. Proliferation (CFSE): After 72 hours, harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in fluorescence intensity indicates cell division. c. Proliferation ([3H]-Thymidine): For the final 8-18 hours of culture, add 1 µCi of [3H]-Thymidine to each well. Harvest the cells onto a filter mat and measure radionuclide incorporation using a scintillation counter.
Protocol: In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of Cbl-b on a specific substrate.
I. Materials
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant, purified GST-tagged Cbl-b
-
Recombinant, purified substrate protein (e.g., PLC-γ1)
-
Biotinylated-Ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Streptavidin-HRP and appropriate primary/secondary antibodies
II. Methodology
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Ubiquitination Buffer (to final volume)
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
1 µM Biotin-Ubiquitin
-
2 mM ATP
-
500 nM Substrate protein
-
500 nM GST-Cbl-b (omit for negative control)
-
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Detection: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with Streptavidin-HRP to detect biotinylated-ubiquitin. A high molecular weight smear or laddering pattern indicates polyubiquitination of the substrate. d. To confirm substrate ubiquitination, the membrane can be stripped and re-probed with an antibody specific to the substrate protein.[23][24]
Conclusion and Future Directions
Cbl-b stands out as a non-redundant, intracellular checkpoint that is fundamental to maintaining immune homeostasis. Its central role in setting the threshold for T-cell activation and inducing anergy has been rigorously demonstrated. The compelling evidence from genetic models showing enhanced tumor rejection upon Cbl-b ablation has firmly established it as a high-potential target for cancer immunotherapy.[11][18] The development of potent and selective small-molecule inhibitors of Cbl-b represents a promising new frontier in immuno-oncology, offering a novel mechanism to reinvigorate the anti-tumor immune response, potentially for patients who do not respond to existing checkpoint inhibitors.[7][21][25] Future research will focus on the clinical translation of these inhibitors, understanding potential toxicities related to autoimmunity, and identifying biomarkers to select patient populations most likely to benefit from Cbl-b targeted therapy.[4][5]
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 8. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 10. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Essential role of E3 ubiquitin ligase activity in Cbl-b-regulated T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. rupress.org [rupress.org]
- 17. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyagen.com [cyagen.com]
- 20. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]
- 21. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 24. promega.com [promega.com]
- 25. imtm.cz [imtm.cz]
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Cbl-b-IN-2, a potent and orally bioavailable inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). Cbl-b is a critical negative regulator of immune cell activation, making it a promising therapeutic target for cancer immunotherapy.[1][2][3][4] The following protocols are designed to enable researchers to characterize the inhibitory activity of this compound and similar compounds.
Introduction to Cbl-b and its Inhibition
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold for T-cells and other immune cells like Natural Killer (NK) cells.[2][4][5] It mediates the ubiquitination and subsequent degradation of key signaling proteins, thereby acting as an immune checkpoint.[4][6][7] Inhibition of Cbl-b has been shown to enhance T-cell and NK cell activity, leading to potent anti-tumor immune responses.[1][2][8] this compound is a small molecule inhibitor that targets Cbl-b, preventing it from marking its substrates for degradation.[9]
Cbl-b Signaling Pathway
Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation following T-cell receptor (TCR) engagement. The diagram below illustrates the central role of Cbl-b in this pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. oicr.on.ca [oicr.on.ca]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Cbl-b-IN-2 for Primary Human T Cell Modulation
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. criver.com [criver.com]
Application Notes: Cbl-b-IN-2 for Enhanced NK Cell Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against malignant and virally infected cells without prior sensitization.[1][2] The activity of NK cells is tightly regulated by a balance of signals from activating and inhibitory receptors.[3] Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, functions as a critical intracellular immune checkpoint, negatively regulating the activation of NK and T cells.[2][4][5] Upregulation of Cbl-b in NK cells, often observed upon activation by cytokines or target cells, leads to the ubiquitination and degradation of key signaling proteins, thereby dampening the anti-tumor response.[3][6][7]
Cbl-b-IN-2 is a potent and selective small molecule inhibitor of Cbl-b. By blocking the ubiquitin ligase activity of Cbl-b, this compound unleashes the full cytotoxic potential of NK cells. These application notes provide detailed protocols for utilizing this compound to enhance and quantify NK cell effector functions, making it an invaluable tool for immuno-oncology research and therapeutic development. Inhibition of Cbl-b has been shown to increase NK cell-mediated cytotoxicity, enhance the production of effector molecules like Interferon-gamma (IFN-γ) and Granzyme B, and restore the function of dysfunctional tumor-infiltrating NK cells.[8][9][10]
Mechanism of Action: The Cbl-b Signaling Pathway
Cbl-b acts as a negative regulator downstream of various activating signals in NK cells. A key inhibitory pathway involves the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer).[1][6] Upon engagement by their ligand (e.g., Gas6), TAM receptors phosphorylate and activate Cbl-b.[1] Activated Cbl-b then targets downstream signaling adaptors, such as the Linker for Activation of T cells (LAT), for ubiquitination and subsequent proteasomal degradation.[1][2][6] This action effectively curtails the signaling cascade required for robust NK cell activation, degranulation, and cytokine release. This compound directly inhibits this braking mechanism, leading to sustained signaling and enhanced NK cell effector functions.
Caption: Cbl-b negative regulatory signaling pathway in NK cells.
Key Applications & Expected Results
Treatment of primary human NK cells with this compound is expected to significantly augment their anti-tumor activity.
-
Enhanced Cytotoxicity: this compound increases the direct killing of tumor target cells in a dose-dependent manner.
-
Increased Effector Molecule Secretion: The inhibitor boosts the secretion of key cytotoxic and immunomodulatory molecules, including Granzyme B and IFN-γ.
-
Reinvigoration of Dysfunctional NK Cells: this compound can restore the cytotoxic potential of NK cells that have become exhausted or suppressed within a tumor microenvironment.[8][11]
Data Summary Tables
The following tables present representative data illustrating the effects of this compound on NK cell function.
Table 1: Dose-Dependent Enhancement of NK Cell Cytotoxicity (Representative Data)
| This compound Conc. (µM) | Target Cells (K562) | Effector:Target Ratio | % Specific Lysis (4h Assay) |
| 0 (DMSO) | K562 | 2:1 | 25% |
| 0.1 | K562 | 2:1 | 38% |
| 1.0 | K562 | 2:1 | 55% |
| 3.0 | K562 | 2:1 | 68% |
Table 2: Increased Secretion of Effector Molecules (Representative Data from 24h Co-culture Supernatant)
| This compound Conc. (µM) | Effector:Target Ratio | IFN-γ (pg/mL) | Granzyme B (pg/mL) |
| 0 (DMSO) | 2:1 | 450 | 800 |
| 1.0 | 2:1 | 1200 | 1750 |
| 3.0 | 2:1 | 1650 | 2400 |
Experimental Protocols
Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol provides a method to simultaneously measure NK cell degranulation (CD107a surface expression) and target cell death using a fluorescent viability dye.[12]
Caption: Experimental workflow for a flow cytometry-based cytotoxicity assay.
Materials:
-
Effector Cells: Primary human NK cells, isolated or expanded.
-
Target Cells: K562 (chronic myelogenous leukemia) or other NK-sensitive tumor cell line.[12]
-
Inhibitor: this compound (stock solution in DMSO).
-
Reagents:
-
Complete RPMI-1640 medium.
-
Target cell labeling dye (e.g., CFSE or other CellTrace dye).
-
Fluorochrome-conjugated anti-CD107a antibody.
-
Viability dye for target cell killing (e.g., 7-AAD, Propidium Iodide).
-
Flow cytometer and analysis software.
-
Methodology:
-
Target Cell Preparation:
-
Harvest target cells (e.g., K562) and wash with PBS.
-
Label cells with a viability dye like CFSE according to the manufacturer's protocol to distinguish them from effector NK cells.[12]
-
Resuspend labeled target cells in complete medium at a concentration of 1x10^6 cells/mL.
-
-
Effector Cell Preparation:
-
Harvest NK cells and adjust the concentration to 2x10^6 cells/mL in complete medium.
-
Aliquot NK cells into tubes for different treatment conditions (e.g., DMSO control, 0.1 µM, 1.0 µM, 3.0 µM this compound).
-
Add this compound or DMSO to the respective tubes and pre-incubate for 1-2 hours at 37°C.
-
-
Co-culture:
-
In a 96-well U-bottom plate, add 50 µL of pre-treated NK cells and 50 µL of labeled target cells to achieve the desired Effector:Target (E:T) ratio (e.g., 2:1).
-
Add fluorochrome-conjugated anti-CD107a antibody directly to the co-culture wells at the start of the incubation.
-
Set up control wells: target cells only (for spontaneous death) and target cells with lysis agent (for maximum killing).
-
Centrifuge the plate briefly to facilitate cell contact and incubate for 2-4 hours at 37°C, 5% CO2.
-
-
Staining and Analysis:
-
After incubation, add a viability dye like 7-AAD to each well and incubate for 15 minutes at 4°C in the dark.
-
Acquire samples on a flow cytometer.
-
Gate on the target cell population (CFSE-positive). Within this gate, quantify the percentage of dead cells (7-AAD-positive).
-
Gate on the NK cell population (CFSE-negative). Within this gate, quantify the percentage of degranulated cells (CD107a-positive).
-
Calculate % Specific Lysis: 100 * [(% Experimental Death - % Spontaneous Death) / (% Maximum Death - % Spontaneous Death)].
-
Protocol 2: Quantification of Cytokine Release by ELISA
This protocol measures the concentration of IFN-γ and Granzyme B released into the culture supernatant, providing a quantitative measure of NK cell activation.
Materials:
-
Co-culture setup as described in Protocol 1.
-
Commercially available ELISA kits for human IFN-γ and Granzyme B.
-
Microplate reader.
Methodology:
-
Set up Co-culture:
-
Prepare and co-culture NK and target cells with this compound as described in Protocol 1, steps 1-3.
-
Use a longer incubation time, typically 24 hours, to allow for sufficient cytokine accumulation.
-
Do not add anti-CD107a antibody to this culture.
-
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Supernatants can be analyzed immediately or stored at -80°C for later analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for IFN-γ and Granzyme B according to the manufacturer's instructions provided with the kit.
-
This typically involves coating a plate with a capture antibody, adding standards and samples (supernatants), adding a detection antibody, adding a substrate, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IFN-γ and Granzyme B in each sample by interpolating from the standard curve.
-
Conclusion
This compound is a powerful research tool for modulating and studying NK cell biology. By inhibiting a key intracellular checkpoint, it effectively enhances NK cell cytotoxicity and cytokine production. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the impact of Cbl-b inhibition, facilitating the investigation of NK cell function and the development of novel immunotherapeutic strategies.
References
- 1. DSpace [repository.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hotspotthera.com [hotspotthera.com]
- 10. academic.oup.com [academic.oup.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for In Vivo Studies of a Cbl-b Inhibitor in Syngeneic Mouse Models
Note: As of the latest available data, specific information regarding a compound designated "Cbl-b-IN-2" is not publicly accessible. The following application notes and protocols are based on a hypothetical Cbl-b inhibitor, hereafter referred to as Cbl-b-IN-H1 , and are compiled from established methodologies and representative data from studies of other Cbl-b inhibitors in syngeneic mouse models.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of T-cell activation.[1][2][3][4] By targeting key signaling proteins for ubiquitination and degradation, Cbl-b establishes a threshold for T-cell activation, thereby preventing excessive immune responses.[1][3][4] In the context of cancer, Cbl-b activity within the tumor microenvironment can suppress anti-tumor immunity.[4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy to enhance the immune system's ability to recognize and eliminate cancer cells.[4] Cbl-b inhibitors have the potential to act as potent immuno-oncology agents by promoting T-cell and NK-cell-mediated tumor rejection.[4][5]
These application notes provide an overview of the in vivo evaluation of Cbl-b-IN-H1, a potent and selective Cbl-b inhibitor, in syngeneic mouse models of cancer. The presented data and protocols are intended to guide researchers in designing and executing preclinical studies to assess the efficacy and mechanism of action of similar compounds.
Data Presentation
The following tables summarize the expected quantitative data from in vivo efficacy studies of Cbl-b-IN-H1 in the CT-26 colon carcinoma and B16-F10 melanoma syngeneic mouse models.
Table 1: Antitumor Efficacy of Cbl-b-IN-H1 in the CT-26 Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Responders (%) |
| Vehicle | - | 1500 ± 150 | - | 0 |
| Cbl-b-IN-H1 | 10 | 900 ± 120 | 40 | 10 |
| Cbl-b-IN-H1 | 30 | 450 ± 80 | 70 | 30 |
| Cbl-b-IN-H1 | 100 | 150 ± 40 | 90 | 60 |
| Anti-PD-1 | 10 | 750 ± 100 | 50 | 20 |
| Cbl-b-IN-H1 + Anti-PD-1 | 30 + 10 | 50 ± 20 | 97 | 80 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT-26 Tumors
| Treatment Group | Dose (mg/kg) | CD8+ T cells (% of CD45+ cells) | CD4+ T cells (% of CD45+ cells) | NK cells (% of CD45+ cells) | CD8+/Treg Ratio |
| Vehicle | - | 15 ± 3 | 10 ± 2 | 5 ± 1 | 2.5 |
| Cbl-b-IN-H1 | 30 | 35 ± 5 | 12 ± 2 | 10 ± 2 | 8.0 |
| Cbl-b-IN-H1 + Anti-PD-1 | 30 + 10 | 50 ± 6 | 15 ± 3 | 15 ± 3 | 15.0 |
Table 3: Antitumor Efficacy of Cbl-b-IN-H1 in the B16-F10 Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) |
| Vehicle | - | 2000 ± 200 | - |
| Cbl-b-IN-H1 | 30 | 1200 ± 150 | 40 |
| Cbl-b-IN-H1 | 100 | 700 ± 100 | 65 |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a Cbl-b inhibitor in a subcutaneous syngeneic tumor model, such as CT-26 or B16-F10.
Materials:
-
6-8 week old female BALB/c (for CT-26) or C57BL/6 (for B16-F10) mice
-
CT-26 or B16-F10 murine cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Cbl-b-IN-H1 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and oral gavage
Procedure:
-
Cell Culture: Culture CT-26 or B16-F10 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Preparation: On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 mice per group).
-
Drug Administration: Administer Cbl-b-IN-H1 or vehicle control daily via oral gavage at the desired doses. For combination studies, administer anti-PD-1 antibody (or other checkpoint inhibitors) intraperitoneally at the specified dose and schedule (e.g., twice weekly).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period. Excise tumors and measure their final weight.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from excised tumors.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase IV (1 mg/mL) and DNase I (100 µg/mL) in RPMI
-
70 µm cell strainers
-
Ficoll-Paque or Lymphoprep for lymphocyte isolation
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1)
-
Live/dead stain
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the excised tumors into small pieces and digest in the collagenase/DNase solution for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lymphocyte Isolation: Layer the cell suspension over Ficoll-Paque and centrifuge to enrich for lymphocytes.
-
Cell Staining: a. Resuspend the cells in FACS buffer and perform a live/dead stain according to the manufacturer's protocol. b. Block Fc receptors using an anti-CD16/32 antibody. c. Stain for surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1) by incubating with the antibody cocktail for 30 minutes on ice. d. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a dedicated buffer system, followed by incubation with the intracellular antibody.
-
Data Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using flow cytometry analysis software (e.g., FlowJo) to quantify the different immune cell populations within the tumor microenvironment.
Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing Cbl-b inhibitor efficacy in syngeneic mouse models.
References
Application Notes and Protocols for Oral Administration of Cbl-b-IN-2 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of Cbl-b-IN-2 in murine models. This compound is an orally bioavailable small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b).[1][2][3][4][5] As a key negative regulator of T-cell and NK-cell function, Cbl-b is a promising target for cancer immunotherapy. Inhibition of Cbl-b can enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors.
While specific in-vivo efficacy and pharmacokinetic data for this compound are not extensively published, this document combines specific information on this compound with representative data from other orally administered Cbl-b inhibitors to provide a thorough working protocol.
Quantitative Data Summary
The following tables summarize key in-vitro and representative in-vivo data for Cbl-b inhibitors.
Table 1: In-Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ (High Cbl-b concentration) | 5.1-100 nM | |
| IC₅₀ (Low Cbl-b concentration) | <1 nM |
Table 2: Representative Pharmacokinetic Profiles of Oral Cbl-b Inhibitors in Mice
| Compound | Dosing | Key Findings | Reference |
| AUR-243 | Not Specified | Good oral bioavailability across several rodent species; outperformed clinical-stage inhibitors with suboptimal oral exposure. | |
| Unnamed Cbl-b Inhibitor | Not Specified | Favorable ADME profiles and bioavailability for oral administration in mice, rats, and dogs. | |
| ISM3830 | Not Specified | Higher oral bioavailability and lower in vivo clearance across preclinical species. |
Table 3: Representative Efficacy of Oral Cbl-b Inhibitors in Murine Syngeneic Tumor Models
| Compound | Mouse Model | Dosing Regimen | Efficacy | Reference |
| AUR-243 | Syngeneic tumor models | Monotherapy | Robust antitumor efficacy. | |
| AUR-243 + anti-PD-1 | Syngeneic tumor models | Combination Therapy | Achieved tumor regression and prolonged survival. | |
| Unnamed Cbl-b Inhibitor | Two syngeneic models | QD (once daily) | >70% Tumor Growth Inhibition (TGI). Intermittent dosing (Q2D, Q3D) was less effective. | |
| Unnamed Cbl-b Inhibitor + anti-PD-1 | CT26 syngeneic model | Combination Therapy | Complete tumor growth inhibition in 6 of 8 mice. | |
| CBL-Bi (Allosteric Inhibitor) | CT26 syngeneic model | Not Specified | Additive or synergistic anti-tumor activity when combined with anti-PD1. | |
| ISM3830 | CT26 syngeneic model | Not Specified | Robust anti-tumor efficacy and evidence of long-term tumor immunity in rechallenge experiments. |
Table 4: Representative Safety and Toxicology of Oral Cbl-b Inhibitors in Rodents
| Compound | Species | Maximum Tolerated Dose (MTD) | Observations | Reference |
| AUR-243 | Male and female rats | Up to 100 mg/kg/day | No hematological, biochemical, or pathological alterations or mortality observed. | |
| ISM3830 | Preclinical species | Not Specified | Low risk of hypotension, gastrointestinal toxicity, and off-target toxicity. Excellent selectivity and improved safety margin in dose-range finding studies. |
Experimental Protocols
Preparation of this compound for Oral Administration in Mice
This compound is a water-insoluble compound. Proper formulation is critical for ensuring consistent oral bioavailability. Below are two recommended protocols for preparing dosing solutions.
Protocol 2.1.1: Clear Solution Formulation
This protocol is suitable when a clear solution is desired for administration.
-
Materials:
-
This compound (CAS No: 2503325-21-9)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 3.5 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO at 35.0 mg/mL.
-
For every 1 mL of final dosing solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2.1.2: Suspension Formulation
This protocol can be used for administering this compound as a suspension.
-
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
-
-
Procedure (for a 3.5 mg/mL suspension):
-
Prepare a stock solution of this compound in DMSO at 35.0 mg/mL.
-
For every 1 mL of final dosing solution, take 100 µL of the DMSO stock solution.
-
Add the DMSO stock to 900 µL of 20% SBE-β-CD in saline.
-
Mix vigorously (e.g., by vortexing) to ensure a uniform suspension before each administration.
-
Oral Gavage Administration in Mice
-
Objective: To administer a precise volume of the this compound formulation directly into the stomach of the mouse.
-
Materials:
-
Appropriately sized mice (e.g., 6-8 weeks old C57BL/6 or BALB/c).
-
Prepared this compound formulation.
-
Sterile oral gavage needles (20-22 gauge, with a ball tip).
-
1 mL syringes.
-
-
Procedure:
-
Calculate the required dose volume based on the mouse's body weight and the concentration of the this compound formulation. A typical dosing volume is 5-10 mL/kg.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the ball-tipped gavage needle into the side of the mouth, passing it gently along the roof of the mouth towards the esophagus.
-
Advance the needle smoothly to the pre-measured depth. Do not force the needle; if resistance is met, withdraw and reposition.
-
Once the needle is correctly placed, slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Syngeneic Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound as a monotherapy and in combination with other immunotherapies (e.g., anti-PD-1).
-
Procedure:
-
Cell Culture: Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, or B16-F10 melanoma for C57BL/6 mice) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).
-
Dosing:
-
Administer the this compound formulation or vehicle control orally, once daily (QD), as determined by pharmacokinetic studies.
-
Administer anti-PD-1 antibody (or isotype control) via intraperitoneal (i.p.) injection at the recommended dose and schedule (e.g., twice weekly).
-
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight as an indicator of general health and toxicity.
-
Record survival data.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or show signs of ulceration, or at the end of the study period.
-
Analysis: Analyze tumor growth inhibition (TGI), survival curves, and changes in the tumor microenvironment (e.g., via flow cytometry or immunohistochemistry of excised tumors).
-
Visualizations
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins.
References
Application Notes and Protocols: Cbl-b Inhibitor and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies that modulate distinct immune checkpoints is a promising approach in immuno-oncology. This document provides detailed application notes and protocols for the preclinical evaluation of a Cbl-b inhibitor, here exemplified by Cbl-b-IN-2 (a representative small molecule inhibitor), in combination with an anti-PD-1 antibody. Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical intracellular negative regulator of T-cell and NK cell activation.[1][2][3] Its inhibition is intended to lower the threshold for immune cell activation, thereby promoting a robust anti-tumor response.[1] Programmed cell death protein 1 (PD-1) is a well-established inhibitory receptor expressed on activated T cells that, upon engagement with its ligands (PD-L1/PD-L2), leads to T-cell exhaustion.[2] The combination of a Cbl-b inhibitor with an anti-PD-1 antibody is hypothesized to have a synergistic effect by both enhancing the initial activation of T cells and preventing their subsequent exhaustion within the tumor microenvironment.
Mechanism of Action
The combination of a Cbl-b inhibitor and an anti-PD-1 antibody targets two distinct but complementary pathways to enhance anti-tumor immunity.
Cbl-b Inhibition: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and CD28 co-stimulatory receptor, marking them for degradation. By inhibiting Cbl-b, this compound prevents the degradation of these signaling molecules, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic activity. This mechanism effectively lowers the activation threshold for T cells, allowing for a more robust response to tumor antigens. Furthermore, Cbl-b inhibition has been shown to enhance the activity of Natural Killer (NK) cells, another crucial component of the anti-tumor immune response.
Anti-PD-1 Therapy: Tumor cells can evade immune surveillance by expressing PD-L1, which binds to PD-1 on activated T cells, delivering an inhibitory signal that leads to T-cell "exhaustion." Anti-PD-1 antibodies block this interaction, thereby releasing the "brakes" on T cells and restoring their ability to recognize and eliminate cancer cells.
The synergistic effect of this combination therapy stems from the enhanced priming and activation of T cells by the Cbl-b inhibitor, coupled with the sustained effector function of these T cells in the tumor microenvironment due to PD-1 blockade.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of a Cbl-b inhibitor and an anti-PD-1 antibody in syngeneic mouse tumor models.
Table 1: In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Complete Responders (%) | Median Survival (Days) |
| Vehicle Control | 1500 ± 150 | - | 0 | 25 |
| This compound (30 mg/kg, p.o., daily) | 435 ± 65 | 71 | 10 | 40 |
| Anti-PD-1 (10 mg/kg, i.p., biw) | 825 ± 90 | 45 | 0 | 32 |
| This compound + Anti-PD-1 | 150 ± 40 | 90 | 50 | >60 |
Data are representative and compiled from publicly available information on similar Cbl-b inhibitors.
Table 2: Immune Cell Infiltration in the Tumor Microenvironment (TME)
| Treatment Group | CD8+ T cells (% of CD45+ cells) | CD4+ T cells (% of CD45+ cells) | NK cells (% of CD45+ cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) |
| Vehicle Control | 5.2 ± 1.1 | 8.5 ± 1.5 | 3.1 ± 0.8 | 25.3 ± 3.2 |
| This compound | 15.8 ± 2.5 | 12.3 ± 2.1 | 8.9 ± 1.7 | 18.1 ± 2.8 |
| Anti-PD-1 | 10.5 ± 1.9 | 10.1 ± 1.8 | 4.5 ± 1.0 | 22.5 ± 3.0 |
| This compound + Anti-PD-1 | 25.3 ± 3.2 | 15.1 ± 2.4 | 12.4 ± 2.0 | 12.7 ± 2.1 |
Data are representative and compiled from publicly available information on similar Cbl-b inhibitors.
Table 3: Cytokine Levels in the Tumor Microenvironment
| Treatment Group | IFN-γ (pg/mg tissue) | IL-2 (pg/mg tissue) | TNF-α (pg/mg tissue) |
| Vehicle Control | 50 ± 10 | 15 ± 5 | 30 ± 8 |
| This compound | 250 ± 40 | 80 ± 15 | 150 ± 25 |
| Anti-PD-1 | 150 ± 30 | 40 ± 10 | 90 ± 18 |
| This compound + Anti-PD-1 | 550 ± 70 | 150 ± 25 | 320 ± 45 |
Data are representative and compiled from publicly available information on similar Cbl-b inhibitors.
Experimental Protocols
In Vivo Efficacy Study in Syngeneic Mouse Model
a. Cell Line and Animal Model:
-
Cell Line: CT26 murine colon carcinoma cell line.
-
Animal Model: 6-8 week old female BALB/c mice.
b. Tumor Implantation:
-
Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
c. Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., daily) + Isotype control antibody (i.p., biw).
-
Group 2: this compound (30 mg/kg, p.o., daily) + Isotype control antibody (i.p., biw).
-
Group 3: Vehicle control (p.o., daily) + Anti-PD-1 antibody (10 mg/kg, i.p., biw).
-
Group 4: this compound (30 mg/kg, p.o., daily) + Anti-PD-1 antibody (10 mg/kg, i.p., biw).
d. Dosing and Administration:
-
Begin treatment when tumors reach an average volume of 50-100 mm³.
-
Administer this compound or vehicle control daily via oral gavage.
-
Administer anti-PD-1 or isotype control antibody twice weekly via intraperitoneal injection.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
Immune Cell Profiling by Flow Cytometry
a. Sample Preparation:
-
At the end of the in vivo study, euthanize mice and excise tumors.
-
Mechanically dissociate tumors and digest with a cocktail of collagenase and DNase I to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
b. Staining:
-
Resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS).
-
Stain for viability using a live/dead stain (e.g., Zombie Aqua) for 15 minutes at room temperature.
-
Wash cells with FACS buffer.
-
Block Fc receptors with anti-CD16/32 antibody for 10 minutes on ice.
-
Add a cocktail of fluorescently conjugated antibodies for surface markers (see Table 4) and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
For intracellular staining (e.g., for Foxp3 and Ki67), fix and permeabilize cells using a commercially available kit according to the manufacturer's instructions.
-
Add antibodies for intracellular targets and incubate for 30 minutes at room temperature in the dark.
-
Wash cells and resuspend in FACS buffer for analysis.
Table 4: Representative Flow Cytometry Panel for T-cell Activation and Exhaustion
| Target | Fluorochrome | Clone |
| CD45 | BUV395 | 30-F11 |
| CD3 | APC-Cy7 | 145-2C11 |
| CD4 | BV786 | RM4-5 |
| CD8a | PerCP-Cy5.5 | 53-6.7 |
| NK1.1 | PE-Cy7 | PK136 |
| PD-1 | BV421 | 29F.1A12 |
| TIM-3 | BV605 | RMT3-23 |
| LAG-3 | PE | C9B7W |
| CD69 | FITC | H1.2F3 |
| Ki67 | Alexa Fluor 700 | SolA15 |
| Foxp3 | APC | FJK-16s |
This is a representative panel and can be modified based on the specific research question and available instrument configuration.
c. Data Acquisition and Analysis:
-
Acquire data on a multicolor flow cytometer.
-
Analyze data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on live, single cells, followed by CD45+ leukocytes. Subsequently, identify major immune cell populations (CD3+ T cells, CD4+ and CD8+ T-cell subsets, NK1.1+ NK cells) and analyze the expression of activation and exhaustion markers.
Cytokine Analysis
a. Sample Preparation:
-
Collect whole tumors and homogenize in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Alternatively, collect blood via cardiac puncture and prepare serum.
b. Measurement:
-
Use a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key cytokines such as IFN-γ, IL-2, and TNF-α in tumor lysates or serum.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
Normalize cytokine concentrations in tumor lysates to the total protein concentration of the lysate.
Visualizations
Caption: Cbl-b signaling pathway and the mechanism of action of a Cbl-b inhibitor.
Caption: PD-1 signaling pathway and the mechanism of action of an anti-PD-1 antibody.
Caption: Experimental workflow for in vivo efficacy and pharmacodynamic studies.
References
Application Notes and Protocols: Assessing the Efficacy of Cbl-b Inhibitors in the CT-26 Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CT-26 (Colon Tumor-26) syngeneic mouse model is a widely used preclinical model for studying colorectal cancer and evaluating immunotherapies.[5][6] This model utilizes a murine colon carcinoma cell line in immunocompetent BALB/c mice, allowing for the investigation of the interplay between the tumor, the immune system, and therapeutic interventions.[5][6]
These application notes provide a detailed overview of the efficacy of a Cbl-b inhibitor, exemplified by NX-1607, in the CT-26 tumor model, along with comprehensive protocols for conducting such studies. While the user requested information on "Cbl-b-IN-2," the available scientific literature and data predominantly feature the well-characterized Cbl-b inhibitor NX-1607. Therefore, NX-1607 will be used as the representative compound in this document.
Data Presentation
The following tables summarize the quantitative data on the efficacy of the Cbl-b inhibitor NX-1607 in the CT-26 tumor model.
Table 1: Anti-Tumor Efficacy of NX-1607 in the CT-26 Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | p-value |
| Vehicle | - | Oral | - | - |
| NX-1607 | 10 mg/kg | Oral | Not specified | <0.05 |
| NX-1607 | 30 mg/kg | Oral | 71% | <0.01 |
Data is based on studies with the Cbl-b inhibitor NX-1607.[7]
Table 2: Immunomodulatory Effects of NX-1607 in the CT-26 Tumor Microenvironment
| Parameter | Change with NX-1607 Treatment |
| Tumor-Infiltrating Leukocytes (TILs) | Increased |
| CD8+ T cells | Increased |
| CD8+ T cells to Treg ratio | Increased |
These changes indicate a shift towards a more active anti-tumor immune environment.[7]
Experimental Protocols
Cell Culture and Animal Model
-
Cell Line: CT-26 murine colon carcinoma cells.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Cell Culture: CT-26 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Tumor Implantation
-
Harvest CT-26 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Cbl-b Inhibitor Treatment
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle solution (e.g., sterile water or a specific formulation buffer) orally, following the same schedule as the treatment group.
-
Treatment Group: Administer the Cbl-b inhibitor (e.g., NX-1607) orally at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg) daily.
Efficacy Assessment
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Immunophenotyping of the Tumor Microenvironment
-
Excise tumors and process them into single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).
-
Analyze the stained cells using flow cytometry to quantify the different immune cell populations within the tumor microenvironment.
Mandatory Visualizations
Cbl-b Signaling Pathway and Inhibition
Caption: Cbl-b negatively regulates T cell activation. Cbl-b inhibitors block this process, leading to enhanced anti-tumor immunity.
Experimental Workflow for Assessing Cbl-b Inhibitor Efficacy
Caption: Workflow for evaluating Cbl-b inhibitor efficacy in the CT-26 syngeneic mouse model.
References
Application Notes and Protocols for Cbl-b Inhibition to Enhance CAR-T Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking approach in the fight against cancer. However, its efficacy, particularly against solid tumors, can be hampered by the immunosuppressive tumor microenvironment, leading to CAR-T cell exhaustion and reduced functionality. The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has been identified as a critical intracellular immune checkpoint that negatively regulates T cell activation. Inhibition of Cbl-b presents a promising strategy to enhance the anti-tumor activity of CAR-T cells.
These application notes provide a comprehensive overview of the use of a Cbl-b inhibitor, exemplified by compounds that target the Cbl-b protein, to augment CAR-T cell function. Due to the limited availability of specific data on "Cbl-b-IN-2," this document utilizes data from studies on other Cbl-b inhibitors and Cbl-b knockout models as a representative illustration of the therapeutic potential of this approach.
Data Presentation
The following tables summarize the quantitative effects of Cbl-b inhibition on CAR-T cell function, based on data from preclinical studies.
Table 1: In Vitro Efficacy of Cbl-b Inhibition on CAR-T Cells
| Parameter | Control CAR-T Cells | Cbl-b Deficient/Inhibited CAR-T Cells | Fold Change | Reference |
| Cytotoxicity (% Lysis) | ||||
| Effector:Target Ratio 10:1 | Varies by study | Significantly Increased | ~1.5 - 2.0x | |
| Cytokine Production (pg/mL) | ||||
| IFN-γ | Baseline levels | Markedly Increased | >2x | |
| TNF-α | Baseline levels | Markedly Increased | >2x | |
| IL-2 | Low levels | Substantially Increased | >2x | |
| Exhaustion Markers | ||||
| % PD-1+ Tim-3+ cells | ~30-35% | ~4-6% | ~6-8x Reduction |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Deficient CAR-T Cells
| Parameter | Control CAR-T Cell Treatment | Cbl-b Deficient CAR-T Cell Treatment | Outcome | Reference |
| Tumor Volume (mm³) | Progressive Growth | Significantly Reduced Growth | Durable tumor elimination | |
| Survival | Median survival varies | Significantly Prolonged Survival | Complete responses observed | |
| Tumor Infiltrating Lymphocytes | ||||
| CD8+ T cells | Standard infiltration | Increased Infiltration | Enhanced tumor control |
Signaling Pathways and Experimental Workflow
Cbl-b Signaling Pathway in T-Cells
Measuring IL-2 and IFN-γ Secretion after Cbl-b-IN-2 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of T-cell activation.[1][2] By targeting key signaling proteins for ubiquitination, Cbl-b establishes a critical threshold for T-cell responses.[3][4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can lower this activation threshold, leading to enhanced T-cell proliferation, survival, and effector functions.[1][5] Small molecule inhibitors of Cbl-b have been shown to augment T-cell receptor (TCR) signaling, resulting in increased production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][7][8]
These application notes provide detailed protocols for the in vitro treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with a Cbl-b inhibitor, Cbl-b-IN-2, and the subsequent quantification of IL-2 and IFN-γ secretion.
Signaling Pathway and Experimental Rationale
Cbl-b acts downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. Upon TCR engagement without adequate co-stimulation, Cbl-b is activated and ubiquitinates key signaling intermediates like Phospholipase C-gamma 1 (PLCγ1) and the p85 subunit of PI3K, dampening the activation cascade.[2][9] By inhibiting the enzymatic activity of Cbl-b, this compound is expected to prevent this negative regulation, leading to sustained signaling, enhanced T-cell activation, and consequently, increased secretion of IL-2 and IFN-γ.
Experimental Workflow
The overall experimental process involves isolating human PBMCs, treating the cells with varying concentrations of this compound, stimulating the T-cells within the PBMC population, and finally, collecting the cell culture supernatant to measure the secreted levels of IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA).
Logical Relationship
The central hypothesis is that inhibiting Cbl-b will lower the T-cell activation threshold, leading to a more robust response to stimulation. This enhanced response is quantified by measuring the increase in IL-2 and IFN-γ production. The experiment is designed to test this dose-dependent relationship.
Data Presentation
The following tables present sample data demonstrating the expected dose-dependent effect of this compound on IL-2 and IFN-γ secretion from stimulated human PBMCs.
Table 1: IL-2 Secretion in Response to this compound Treatment
| This compound Conc. (nM) | IL-2 (pg/mL) ± SD | Fold Change vs. Vehicle |
| 0 (Vehicle) | 150 ± 25 | 1.0 |
| 1 | 225 ± 30 | 1.5 |
| 10 | 450 ± 45 | 3.0 |
| 100 | 825 ± 70 | 5.5 |
| 1000 | 1200 ± 110 | 8.0 |
Table 2: IFN-γ Secretion in Response to this compound Treatment
| This compound Conc. (nM) | IFN-γ (pg/mL) ± SD | Fold Change vs. Vehicle |
| 0 (Vehicle) | 500 ± 60 | 1.0 |
| 1 | 750 ± 85 | 1.5 |
| 10 | 1400 ± 150 | 2.8 |
| 100 | 2800 ± 290 | 5.6 |
| 1000 | 4500 ± 420 | 9.0 |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.[5]
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, minimizing mixing of the layers.[3]
-
Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface to a new 50 mL conical tube.[10]
-
Wash the isolated PBMCs by adding PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at 20°C. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
Protocol 2: this compound Treatment and T-Cell Stimulation
Materials:
-
Isolated Human PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom cell culture plates
-
Anti-human CD3 antibody (clone UCHT1 or OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
Sterile PBS
Procedure:
-
Plate Coating (for stimulation):
-
Dilute anti-human CD3 antibody to 1-2 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody solution to the required wells of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.[9]
-
-
Cell Plating and Inhibitor Treatment:
-
Resuspend the PBMCs to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium to achieve 2x the final desired concentrations (e.g., 2 nM to 2000 nM). Prepare a vehicle control with the same final DMSO concentration.
-
Add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells of the anti-CD3 coated plate.
-
Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well.
-
-
T-Cell Co-stimulation:
-
Add soluble anti-human CD28 antibody to each well to a final concentration of 1-5 µg/mL.[9]
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours. The optimal time should be determined empirically.
-
Protocol 3: Measurement of IL-2 and IFN-γ by ELISA
Materials:
-
Human IL-2 and IFN-γ ELISA kits (follow manufacturer's instructions)
-
Supernatant from treated and stimulated cells
-
Microplate reader
General ELISA Procedure (Sandwich ELISA):
-
After incubation, centrifuge the 96-well cell culture plate at 400 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store at -80°C if not used immediately.
-
ELISA Plate Preparation: The wells of the ELISA plate come pre-coated with a capture antibody specific for either human IL-2 or IFN-γ.
-
Standards and Samples:
-
Reconstitute the cytokine standards as per the kit protocol.
-
Perform serial dilutions of the standard to generate a standard curve.
-
Add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells of the ELISA plate.
-
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).[11]
-
Washing: Aspirate the liquid from each well and wash 3-5 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate as directed.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate as directed.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a color change is observed (typically 15-20 minutes).
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values against the known concentrations of the standards. Use this curve to calculate the concentration of IL-2 and IFN-γ in each experimental sample.
References
- 1. Mouse T-Activator CD3/CD28 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. sanguinebio.com [sanguinebio.com]
- 4. reprocell.com [reprocell.com]
- 5. IL-2 Produced by CD8+ Immune T cells Can Augment Their IFN-γ Production Independently from Their Proliferation in the Secondary Response to an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. weldonbiotech.com [weldonbiotech.com]
- 11. elkbiotech.com [elkbiotech.com]
Troubleshooting & Optimization
Cbl-b-IN-2 solubility and stability in DMSO
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of Cbl-b-IN-2 in DMSO, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For most in vitro experiments, a stock solution can be prepared directly in DMSO. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1] Some suppliers may also provide the inhibitor pre-dissolved in DMSO, for example, at a concentration of 10 mM.[2]
Q2: What is the recommended storage condition for this compound stock solutions in DMSO?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[3] General studies on compound stability in DMSO suggest that minimizing water contamination is crucial for preventing degradation.[4]
Q3: My this compound solution has precipitated after storage. What should I do?
A3: Precipitation can occur, especially after cold storage. You can try to redissolve the compound by warming the vial to room temperature and vortexing. If necessary, brief sonication can be applied.[1] Before use, always ensure the compound is fully dissolved by visually inspecting the solution for any particulate matter.
Q4: Can I use a this compound DMSO stock for in vivo animal studies?
A4: While the primary stock solution is prepared in DMSO, neat DMSO is generally not suitable for direct in vivo administration. The DMSO stock must be further diluted into a pharmaceutically acceptable vehicle. Common formulations involve a multi-solvent system, such as a mixture of DMSO with PEG300, Tween-80, and saline, or with corn oil.[1]
Q5: What is the mechanism of action for this compound?
A5: this compound is an inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1] Cbl-b is a key negative regulator of immune cell activation, particularly in T-cells, by targeting signaling proteins for ubiquitination and subsequent degradation.[5][6][7][8] By inhibiting Cbl-b, this compound can lower the activation threshold of immune cells, thereby enhancing anti-tumor immune responses.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in DMSO Stock | Supersaturation or storage at an inappropriate temperature. | Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate until fully dissolved.[1] Centrifuge the vial briefly to collect all liquid before opening. |
| Low Bioactivity in Cell-Based Assays | - Improper storage leading to degradation.- Incomplete dissolution.- Adsorption to plasticware. | - Prepare fresh stock solutions from powder. Ensure storage at -80°C.[1]- Visually confirm complete dissolution before adding to media.- Use low-adhesion polypropylene (B1209903) tubes and pipette tips. |
| Toxicity in in vivo Studies | High concentration of DMSO in the final formulation. | Ensure the final concentration of DMSO in the administered solution is low (typically <10%). Follow established protocols for diluting the DMSO stock into appropriate vehicles like corn oil or saline-based mixtures.[1] |
| Inconsistent Experimental Results | - Repeated freeze-thaw cycles.- Contamination of stock solution (e.g., with water). | - Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3]- Use anhydrous, high-purity DMSO for preparing stock solutions.[4] |
Quantitative Data Summary
Solubility of this compound
| Solvent System | Concentration | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL (6.08 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.5 mg/mL (6.08 mM) | Suspended Solution (requires sonication) |
| 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL (6.08 mM) | Clear Solution |
Data sourced from MedChemExpress.[1]
Stability of this compound Stock Solution in DMSO
| Storage Temperature | Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound powder required to make the desired volume of a 10 mM solution. (Molecular Weight of this compound: 575.69 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. If needed, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use polypropylene tubes and store at -80°C.[1]
Protocol 2: Preparation of a Dosing Solution for In Vivo Oral Administration
This protocol provides an example of preparing a working solution from a concentrated DMSO stock.[1]
-
Prepare Concentrated Stock: First, prepare a concentrated stock solution in DMSO (e.g., 35 mg/mL).
-
Vehicle Preparation: Prepare the vehicle, for example, 900 µL of Corn Oil.
-
Dilution: Add 100 µL of the 35 mg/mL DMSO stock solution to the 900 µL of Corn Oil.
-
Homogenization: Mix evenly by vortexing to yield a final concentration of 3.5 mg/mL in 10% DMSO/90% Corn Oil. This formulation results in a clear solution suitable for administration.[1]
Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
The E3 ligase Cbl-b is a critical negative regulator of T-cell activation. Upon T-Cell Receptor (TCR) and CD28 co-stimulation, Cbl-b is recruited to the signaling complex where it ubiquitinates key downstream effectors like Vav1 and the p85 subunit of PI3K, marking them for degradation and thereby dampening the activation signal.[5][8] Inhibition of Cbl-b prevents this negative regulation, leading to enhanced T-cell proliferation and effector function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. CBL-B - Ubiquitin related Protein - ICE Bioscience - Protein platform [enpro.ice-biosci.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Cbl-b-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cbl-b-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase. Cbl-b acts as a negative regulator of immune responses, particularly in T-cells and NK cells, by targeting signaling proteins for degradation.[1] By inhibiting Cbl-b, this compound is designed to enhance the activation and proliferation of these immune cells, thereby boosting the anti-tumor immune response.[1] Structural studies of similar inhibitors suggest that they lock Cbl-b in an inactive conformation, acting as an intramolecular "glue".[2]
Q2: What are the primary on-target effects of this compound in cellular assays?
In cellular assays, potent Cbl-b inhibitors have been shown to lead to enhanced transcriptional activity and robust cytokine secretion (e.g., IL-2, IFNγ) from primary human and mouse T-cells upon stimulation.[3][4] Inhibition of Cbl-b can also increase the proliferation and cytotoxic activity of Natural Killer (NK) cells.[5]
Q3: What are the potential off-target effects of this compound?
The primary off-target concern for Cbl-b inhibitors is the closely related homolog, c-Cbl. These two proteins share a high degree of structural similarity. Simultaneous inhibition of both Cbl-b and c-Cbl has been associated with an increased risk of adverse autoimmune reactions.[6] While some selective Cbl-b inhibitors have been developed with greater than 10-fold selectivity over c-Cbl, the specific selectivity profile of this compound is not publicly available.[4] Researchers should therefore carefully evaluate the potential for c-Cbl inhibition in their experiments. Other potential off-target effects are common to many small molecule inhibitors and may include interactions with other kinases or cellular proteins.
Q4: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[7] Always refer to the manufacturer's specific recommendations for storage and handling.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed On-Target Effect
If you are not observing the expected on-target effects of this compound (e.g., increased T-cell activation, cytokine production), consider the following troubleshooting steps:
-
Verify Compound Integrity:
-
Action: Check for any color change or precipitation in your stock solution, which could indicate degradation.[7]
-
Recommendation: If degradation is suspected, prepare a fresh stock solution from solid compound. Perform a stability test by comparing the activity of the fresh and old stock solutions.
-
-
Optimize Inhibitor Concentration and Incubation Time:
-
Action: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific assay. The concentration should ideally be well above the biochemical IC50 but below the threshold for cellular toxicity.[8] Similarly, optimize the incubation time to allow for sufficient target engagement.
-
-
Confirm Target Expression:
-
Action: Ensure that your cell model expresses sufficient levels of Cbl-b.
-
Recommendation: Use techniques like Western blotting or qPCR to confirm Cbl-b expression in your cells of interest.
-
-
Assess Cell Health:
-
Action: Poor cell health can lead to unreliable experimental results.
-
Recommendation: Monitor cell viability throughout your experiment using methods like Trypan Blue exclusion or a commercial viability assay. Ensure that the observed effects are not due to general cellular toxicity.
-
Issue 2: Suspected Off-Target Effects or Cellular Toxicity
If you observe unexpected phenotypes or significant cellular toxicity at concentrations where on-target effects are expected, consider these steps to investigate potential off-target effects:
-
Dose-Response Analysis for Toxicity:
-
Action: Determine the concentration at which this compound induces cellular toxicity.
-
Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of inhibitor concentrations. Compare the EC50 for the desired phenotype with the CC50 (cytotoxic concentration 50%). A large window between these values is desirable.[8]
-
-
Use of a Structurally Different Cbl-b Inhibitor:
-
Action: Confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
-
Recommendation: If available, use a structurally distinct Cbl-b inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[8]
-
-
Genetic Validation:
-
Action: Compare the phenotype induced by this compound with that of genetic knockdown or knockout of Cbl-b.
-
Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Cbl-b expression. A high degree of concordance between the pharmacological and genetic approaches strengthens the evidence for on-target activity.[8]
-
-
Assess c-Cbl Inhibition:
-
Action: Given the homology between Cbl-b and c-Cbl, it is crucial to assess for potential off-target inhibition of c-Cbl.
-
Recommendation: If possible, perform a biochemical assay to determine the IC50 of this compound against c-Cbl. Alternatively, use cell lines with c-Cbl knockout or knockdown to see if the observed phenotype is altered.
-
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Cbl-b | Biochemical Assay | <1 nM (low Cbl-b conc.) | MedChemExpress |
| This compound | Cbl-b | Biochemical Assay | 5.1-100 nM (high Cbl-b conc.) | MedChemExpress |
| C7683 (analog) | Cbl-b (full-length) | DSF Assay | ΔTm = 12 ± 0.2 °C (at 3 µM) | [9] |
| C7683 (analog) | Cbl-b (TKBD-LHR-RING) | DSF Assay | ΔTm = 10 ± 0.4 °C (at 3 µM) | [9] |
| Novel Inhibitor Series | Cbl-b | Biochemical Assay | Single-digit nM | [4] |
| Novel Inhibitor Series | c-Cbl | Biochemical Assay | >10-fold less potent than Cbl-b | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to Cbl-b in intact cells.
Objective: To determine if this compound binding stabilizes Cbl-b against thermal denaturation.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[10]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Cbl-b at each temperature point by Western blotting using a Cbl-b specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 2: In Vitro Ubiquitination Assay (TR-FRET)
This protocol describes a high-throughput method to assess the inhibitory activity of this compound on Cbl-b's E3 ligase function.
Objective: To measure the inhibition of Cbl-b auto-ubiquitination by this compound.
Methodology:
-
Assay Components:
-
Recombinant GST-tagged Cbl-b protein
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotin-labeled ubiquitin
-
ATP
-
Terbium-labeled anti-GST antibody (donor)
-
Streptavidin-labeled fluorophore (acceptor)
-
-
Reaction Setup:
-
In a 384-well plate, add the assay components in a suitable reaction buffer.
-
Add serial dilutions of this compound or a vehicle control.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the reaction and add the TR-FRET detection reagents (Terbium-labeled anti-GST antibody and streptavidin-labeled fluorophore).
-
Incubate for a short period to allow for binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. A decrease in the TR-FRET signal with increasing concentrations of this compound indicates inhibition of Cbl-b auto-ubiquitination.
-
Plot the TR-FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Cbl-b signaling pathway in T-cell activation.
References
- 1. oicr.on.ca [oicr.on.ca]
- 2. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
determining Cbl-b-IN-2 dose for in vivo experiments
This technical support center provides guidance for researchers using Cbl-b inhibitors, with a focus on determining appropriate in vivo dosing. The information is presented in a question-and-answer format to address common challenges and provide practical advice for experimental design.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal in vivo dose for my Cbl-b inhibitor, such as Cbl-b-IN-2?
It is crucial to begin with a dose-finding study that includes a vehicle control and at least three dose levels (low, medium, and high) to identify a dose that is both well-tolerated and elicits the desired biological effect.
Q2: What are the key pharmacodynamic markers to assess Cbl-b target engagement in vivo?
A2: To confirm that your Cbl-b inhibitor is hitting its target in vivo, it is essential to measure downstream pharmacodynamic (PD) markers in tissues of interest (e.g., tumors, spleen, peripheral blood). Key markers for Cbl-b inhibition include:
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Increased phosphorylation of downstream signaling proteins: Inhibition of Cbl-b E3 ligase activity leads to the accumulation of phosphorylated forms of its substrates. Key proteins to examine include PLCγ1 and ERK1/2 in circulating T cells.[3]
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T-cell and NK-cell activation markers: Assess the upregulation of activation markers such as CD25, CD69, PD-1, ICOS, and Ki67 on tumor-infiltrating and peripheral CD8+ T cells and NK cells.[4]
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Cytokine production: Measure the levels of pro-inflammatory cytokines such as IL-2 and IFN-γ, which are expected to increase upon Cbl-b inhibition.[5]
-
Proximal Biomarkers: Phosphorylated hematopoietic lineage cell-specific protein 1 (pHS1) has been identified as a robust proximal biomarker for monitoring the pharmacologic inhibition of Cbl-b.[6]
Q3: What are some common challenges and troubleshooting tips for in vivo experiments with Cbl-b inhibitors?
A3: Researchers may encounter several challenges during in vivo studies with Cbl-b inhibitors. Here are some common issues and troubleshooting strategies:
| Challenge | Potential Cause | Troubleshooting Suggestions |
| Lack of Efficacy | Insufficient drug exposure | Verify the formulation and route of administration. Conduct pharmacokinetic (PK) studies to determine if the compound achieves adequate concentrations in plasma and tumor tissue. |
| Poor oral bioavailability | Consider alternative formulations or routes of administration (e.g., intraperitoneal injection), if feasible and appropriate for the compound's properties. | |
| Inappropriate animal model | The selected tumor model may not be sensitive to immune-mediated killing. Use syngeneic models with a known response to immunotherapy. | |
| Toxicity/Adverse Events | Off-target effects | Reduce the dose or the frequency of administration. |
| On-target toxicity | Monitor for signs of excessive immune activation and consider a dose reduction. | |
| Variability in Results | Inconsistent drug administration | Ensure accurate and consistent dosing for all animals. |
| Animal health and stress | Maintain a consistent and low-stress environment for the animals. | |
| Tumor heterogeneity | Ensure tumors are of a consistent size at the start of the study and randomize animals into treatment groups. |
In Vivo Dosing of Cbl-b Inhibitors: A Comparative Summary
The following table summarizes in vivo dosing information for several Cbl-b inhibitors from preclinical studies. This data can serve as a reference for designing studies with new Cbl-b inhibitors.
| Inhibitor | Animal Model | Dose | Route of Administration | Key Findings |
| NX-1607 | A20 B-cell lymphoma (BALB/c mice) | 60 mg/kg | Oral | Significantly elevated levels of phosphorylated PLCγ1 and ERK1/2 in circulating CD3+ T cells.[3] |
| CT26, MC38, 4T1 tumor models (mice) | 10 mg/kg, 30 mg/kg | Oral (QD) | Dose-dependent anti-tumor activity; increased infiltration of activated T and NK cells in tumors.[2] | |
| AUR-243 | Rats | Up to 100 mg/kg/day | Oral | Established as the maximum tolerated dose with no observed alterations or mortality.[1] |
| CT26 tumor-bearing mice | Not specified | Oral | Promoted infiltration of activated immune cells into the tumor microenvironment.[1] | |
| HOT-A | Anti-CD3 treated mice | Not specified | Not specified | Enhanced IL-2 secretion and increased differentiation of activated T cells.[5] |
Note: The optimal dose for any Cbl-b inhibitor, including this compound, must be determined empirically for each specific animal model and experimental setting.
Experimental Protocols & Visualizations
Cbl-b Signaling Pathway
Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell and NK-cell activation. It ubiquitinates key signaling molecules downstream of the T-cell receptor (TCR) and co-stimulatory receptors, targeting them for degradation and thereby raising the threshold for immune cell activation. Inhibition of Cbl-b blocks this degradation, leading to enhanced and sustained activation of T cells and NK cells.
Caption: this compound inhibits Cbl-b, preventing p-PLCγ1 degradation and promoting T-cell activation.
General In Vivo Experimental Workflow
A typical in vivo experiment to evaluate the efficacy of a Cbl-b inhibitor in a syngeneic tumor model follows a standardized workflow.
Caption: Workflow for in vivo efficacy studies of Cbl-b inhibitors in mouse tumor models.
References
- 1. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 2. nurixtx.com [nurixtx.com]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nurixtx.com [nurixtx.com]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
issues with Cbl-b-IN-2 cell permeability
Welcome to the technical support center for Cbl-b-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cellular experiments.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound, with a focus on challenges related to its effects in a cellular context, which may be perceived as cell permeability problems.
Issue 1: No observable or weak downstream effect on T-cell or NK-cell activation after this compound treatment.
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Possible Cause 1: Insufficient intracellular concentration of this compound.
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Solution: While direct measurement of intracellular this compound can be complex, its engagement with the target protein, Cbl-b, can be verified. A Cellular Thermal Shift Assay (CETSA) is a recommended method to confirm that this compound is binding to and stabilizing the Cbl-b protein within the cell.[1] A significant thermal shift indicates successful target engagement.
-
-
Possible Cause 2: Suboptimal experimental conditions.
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Solution: Review and optimize the experimental parameters. This includes the concentration of this compound, incubation time, and the specific cell type being used. Different cell lines or primary cells may exhibit varied responses. Refer to the provided experimental protocols for recommended starting points.
-
-
Possible Cause 3: Cell-type specific differences in Cbl-b signaling.
Issue 2: Inconsistent results between different experimental batches.
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Possible Cause 1: Variability in compound handling and storage.
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Solution: Ensure that this compound is stored and handled according to the manufacturer's instructions. Improper storage can lead to degradation of the compound. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 2: Cell culture conditions and passage number.
-
Solution: Maintain consistent cell culture conditions, including media, supplements, and passage number. High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering their response to inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.[3] It functions by binding to the TKBD-LHR unit of Cbl-b, locking the protein in an inactive conformation. This prevents Cbl-b from ubiquitinating its target proteins, which are involved in the negative regulation of immune responses. By inhibiting Cbl-b, the inhibitor effectively "releases the brake" on immune cells like T-cells and NK cells, leading to their enhanced activation and proliferation.
Q2: How can I confirm that this compound is active in my cells?
A2: The most direct way to confirm the cellular activity of this compound is to perform a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of the Cbl-b protein upon compound binding in intact cells. A dose-dependent increase in the thermal stability of Cbl-b indicates that the inhibitor is cell-permeable and engaging with its target.
Q3: What are the expected downstream effects of Cbl-b inhibition?
A3: Inhibition of Cbl-b is expected to enhance T-cell and NK-cell activation. This can be measured by an increase in the production of cytokines such as IFN-γ and TNF-α, as well as increased proliferation of these immune cells in response to stimulation. In B-cells, Cbl-b inhibition can lead to sustained phosphorylation of signaling proteins like Syk and PLC-γ2.
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is important to consider potential cross-reactivity with other Cbl family members, such as c-Cbl. However, some inhibitors have shown greater affinity for Cbl-b over c-Cbl. It is always recommended to include appropriate controls in your experiments to assess for potential off-target effects.
Quantitative Data Summary
The following table summarizes key quantitative data for a well-characterized Cbl-b inhibitor, which can be used as a reference for experiments with this compound.
| Parameter | Value | Assay | Reference |
| C7683 Stabilization of Cbl-b | |||
| ΔTm (TKBD-LHR-RING) | 10 ± 0.4 °C | DSF | |
| ΔTm (full-length Cbl-b) | 12 ± 0.2 °C | DSF | |
| Cellular Target Engagement | |||
| Thermal Shift at 1 µM | >15 °C | HiBIT CETSA | |
| Significant Stabilization at | 1 nM | HiBIT CETSA |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from methodologies used to assess the cellular engagement of Cbl-b inhibitors.
-
Cell Culture and Treatment:
-
Culture HEK293T cells expressing HiBIT-tagged full-length Cbl-b.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 1 hour).
-
-
Heat Treatment:
-
Expose the treated cells to a temperature gradient for a set duration (e.g., 3 minutes).
-
Lyse the cells in a buffer containing LgBIT protein.
-
-
Detection:
-
Allow for HiBIT and LgBIT complementation to form the functional NanoLUC luciferase.
-
Add the luciferase substrate and measure the resulting bioluminescence. The signal is proportional to the amount of soluble (unaggregated) HiBIT-Cbl-b.
-
-
Data Analysis:
-
Plot the bioluminescence signal against the temperature for each concentration of this compound.
-
A shift in the melting curve to higher temperatures indicates stabilization of Cbl-b by the inhibitor.
-
Visualizations
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for issues with this compound cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
Technical Support Center: Minimizing Cbl-b-IN-2 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cbl-b-IN-2 precipitation in cell culture media. Adherence to proper handling and preparation techniques is critical for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is an orally bioavailable small molecule inhibitor that targets Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1] Cbl-b is an E3 ubiquitin ligase that plays a crucial role as a negative regulator in the immune system, particularly in setting the activation threshold for T-cells.[2][3] By inhibiting Cbl-b, this compound can modulate immune system responses, making it a compound of interest for research in immuno-oncology and autoimmune diseases.[1]
Q2: Why does my this compound precipitate when I add it to cell culture media?
A: This is a common issue for many hydrophobic small molecules.[4] this compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) but has poor aqueous solubility.[5] When the concentrated DMSO stock is diluted into the aqueous environment of the culture medium, the inhibitor can "crash out" or precipitate because the final concentration exceeds its solubility limit in the media.[4][5] This rapid solvent exchange is a primary cause of precipitation.[4]
Q3: What are the visual signs of this compound precipitation?
A: Precipitation can manifest in several ways. Immediately after adding the compound to the media, you might observe a cloudy or hazy appearance.[5] Over time, this can develop into visible crystalline structures, a thin film on the surface of the culture vessel, or a pellet at the bottom. You can assess this visually or quantitatively by measuring the absorbance of the media at a wavelength around 600 nm, where an increase in absorbance indicates scattering due to a precipitate.[4]
Q4: How does precipitation affect my experimental results?
A: Precipitation significantly impacts experimental validity. The actual concentration of the soluble, active compound in the culture medium will be unknown and lower than the calculated concentration. This can lead to inaccurate dose-response curves, underestimated potency (e.g., IC50 values), and poor reproducibility. Filtering the solution will simply remove the compound, further reducing its effective concentration.[5]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1% for most cell lines.[4][6] However, tolerance is cell-line dependent, and it is crucial to run a vehicle control (media with the same final DMSO concentration but without the inhibitor) to assess any effects of the solvent on cell health and function.[7]
Cbl-b Signaling Pathway Context
Cbl-b is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, Cbl-b is recruited to signaling complexes where it ubiquitinates target proteins, such as Vav1 and the p85 subunit of PI3K, marking them for degradation or altering their function.[8] This action raises the threshold for T-cell activation. Inhibiting Cbl-b with this compound is intended to block this negative regulation, thereby enhancing T-cell responses.
Troubleshooting Guide for this compound Precipitation
If you observe precipitation after adding this compound to your culture medium, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation (Cloudiness upon addition) | High Final Concentration: The working concentration of this compound exceeds its aqueous solubility limit. | Reduce Working Concentration: Lower the final concentration of the inhibitor. Perform a dose-response experiment to find the lowest effective concentration.[4] Perform a Solubility Test: Use the protocol below to determine the maximum soluble concentration in your specific media.[4] |
| "Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out. | Use Pre-warmed Media: Always add the inhibitor stock to culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[4][9] Perform Serial Dilution: Instead of adding the stock directly, create an intermediate dilution in a small volume of warm media first. Then, add this mixture to the final volume.[4] Slow Addition with Agitation: Add the DMSO stock dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.[4][6] | |
| High DMSO Concentration: The final volume of DMSO in the media is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution. | Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows a smaller volume to be added to the culture, keeping the final DMSO percentage low (ideally ≤0.1%).[6] | |
| Delayed Precipitation (Crystals or film appear after hours/days) | Media Evaporation: In long-term cultures, water evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit. | Ensure Proper Humidification: Maintain proper humidity levels in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4] |
| Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize Handling: Reduce the amount of time that culture vessels are outside the stable incubator environment.[4] | |
| Interaction with Media Components: The inhibitor may interact with salts, proteins (especially in serum), or other components over time, forming insoluble complexes. | Test Different Media: If possible, test the solubility and stability of this compound in a different basal media formulation.[4] Assess Serum Effect: Test the compound's stability in media with and without serum, as serum proteins can sometimes either stabilize or destabilize compounds.[10] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol uses a 96-well plate to visually and/or spectrophotometrically determine the highest concentration of this compound that remains soluble in your specific complete cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile 96-well flat-bottom culture plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (optional)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a concentrated stock solution of this compound in 100% sterile DMSO (e.g., 20 mM). Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.[4]
-
-
Prepare Serial Dilutions in DMSO:
-
In sterile microcentrifuge tubes, perform a 2-fold serial dilution of your high-concentration DMSO stock. For example, create concentrations of 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc., in DMSO.
-
-
Add Dilutions to Culture Medium:
-
Add 198 µL of your pre-warmed complete culture medium to the wells of a 96-well plate.
-
Using a multichannel pipette, add 2 µL of each DMSO serial dilution to a corresponding well of the medium-filled plate. This creates a 1:100 dilution (e.g., a 10 mM DMSO stock becomes a 100 µM final concentration in the well with 1% DMSO).
-
Include a "vehicle control" well containing 198 µL of media and 2 µL of 100% DMSO.
-
-
Incubate and Observe:
-
Incubate the plate under standard culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate against a dark background at several time points (e.g., 0, 2, 6, and 24 hours).[4]
-
-
Determine Maximum Soluble Concentration:
-
Visual Assessment: The highest concentration that remains completely clear (indistinguishable from the vehicle control) is the maximum working soluble concentration under these conditions.
-
Quantitative Assessment (Optional): Read the absorbance of the plate at 600-650 nm. Wells with precipitation will show increased absorbance due to light scattering.[4] Plot absorbance versus concentration to identify the point at which solubility is lost.
-
Troubleshooting Workflow Diagram
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
assessing Cbl-b-IN-2 pharmacokinetics and pharmacodynamics
Welcome to the technical support center for Cbl-b-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your assessment of the pharmacokinetics and pharmacodynamics of this potent Cbl-b inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also referred to as Example 8, is a potent, orally bioavailable small molecule inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1] Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of immune responses, particularly in T cells and NK cells.[2] By inhibiting Cbl-b, this compound effectively removes a natural "brake" on the immune system, leading to enhanced T cell and NK cell activation and a more robust anti-tumor immune response.[2] The primary mechanism of action involves blocking the E3 ligase activity of Cbl-b, which prevents the ubiquitination and subsequent degradation of downstream signaling proteins involved in immune cell activation.[1][2]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to aliquot and store them at -80°C. Based on information for similar compounds, stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles.
3. What is the in vitro potency of this compound?
This compound has demonstrated potent inhibition of Cbl-b E3 ligase activity. The reported IC50 values are in the nanomolar range, varying with the concentration of Cbl-b used in the assay.[1]
4. In which experimental models has the activity of Cbl-b inhibitors been demonstrated?
Preclinical studies with various Cbl-b inhibitors have demonstrated significant anti-tumor efficacy in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[3] These inhibitors have been shown to increase the infiltration of activated immune cells into the tumor microenvironment and promote durable anti-tumor immune responses.
5. What are the potential therapeutic applications of this compound?
Given its mechanism of action in enhancing immune cell function, this compound is being investigated primarily for cancer immunotherapy.[2] By overcoming immune suppression within the tumor microenvironment, it holds promise for the treatment of various solid tumors.[4] Additionally, modulating immune responses via Cbl-b inhibition is being explored for chronic infectious diseases.[2]
Troubleshooting Guides
This section addresses common issues that may arise during the experimental evaluation of this compound.
In Vitro Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | - Inconsistent assay conditions (e.g., temperature, incubation time).- Pipetting errors.- Instability of recombinant Cbl-b protein.- Variable ATP concentration. | - Standardize all assay parameters.- Use calibrated pipettes and proper technique.- Ensure proper storage and handling of the enzyme; use fresh aliquots.- Maintain a consistent ATP concentration across all experiments, ideally at or near the Km for the enzyme. |
| No or low inhibitory activity observed | - Incorrect concentration of this compound.- Inactive this compound due to improper storage.- Assay interference (e.g., compound precipitation).- Inappropriate assay format. | - Verify the dilution series of the inhibitor.- Use a fresh, properly stored aliquot of this compound.- Visually inspect for precipitation; consider using a different solvent or adding a surfactant like Tween-20 to the assay buffer.- Ensure the assay is sensitive enough to detect inhibition at the expected concentrations. |
| High background signal | - Autophosphorylation of the kinase used in the assay.- Non-specific binding of detection antibodies.- Contaminated reagents. | - Optimize enzyme concentration to minimize autophosphorylation.- Include appropriate controls (e.g., no enzyme, no substrate) to determine background levels.- Use a specific and validated detection antibody; consider blocking steps.- Use fresh, high-quality reagents. |
In Vivo Study Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor oral bioavailability | - Poor solubility of this compound.- Rapid metabolism in the gut or liver.- Formulation issues. | - Assess the solubility of the compound in different vehicles.- Consider co-administering with a metabolic inhibitor (use with caution and appropriate controls).- Optimize the formulation (e.g., use of excipients to improve solubility and absorption). |
| High inter-animal variability in plasma concentrations | - Inconsistent dosing technique.- Differences in food and water intake.- Genetic variability within the animal strain. | - Ensure consistent and accurate administration of the compound.- Standardize feeding schedules for the study animals.- Use a sufficient number of animals per group to account for biological variability. |
| Lack of in vivo efficacy | - Insufficient target engagement at the administered dose.- Rapid clearance of the compound.- Tumor model is not responsive to immune modulation. | - Conduct a dose-response study to determine the optimal dose.- Perform pharmacokinetic analysis to ensure adequate exposure.- Characterize the immune infiltrate of the tumor model to ensure the presence of target immune cells (T cells, NK cells).- Consider combination therapy with other agents. |
Quantitative Data
While comprehensive pharmacokinetic and pharmacodynamic data for this compound are not yet publicly available, the following tables provide a summary of the known in vitro potency and a template for the types of pharmacokinetic parameters that should be assessed.
Table 1: In Vitro Potency of this compound
| Assay Parameter | Value | Reference |
| IC50 (High Cbl-b Concentration) | 5.1 - 100 nM | [1] |
| IC50 (Low Cbl-b Concentration) | < 1 nM | [1] |
Table 2: Template for In Vivo Pharmacokinetic Parameters in Mice (Example)
| Parameter | Description | Example Value |
| Tmax (h) | Time to reach maximum plasma concentration | 1 - 2 |
| Cmax (ng/mL) | Maximum plasma concentration | Varies with dose |
| AUC (ng*h/mL) | Area under the plasma concentration-time curve | Varies with dose |
| t1/2 (h) | Elimination half-life | 4 - 6 |
| Bioavailability (%) | Fraction of administered dose that reaches systemic circulation | > 30% |
Experimental Protocols
Cbl-b In Vitro E3 Ligase Ubiquitination Assay (Biochemical)
This protocol describes a general method to assess the inhibitory activity of this compound on Cbl-b-mediated ubiquitination.
Materials:
-
Recombinant human Cbl-b protein
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Substrate protein (e.g., a tyrosine kinase)
-
This compound
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Detection reagents (e.g., Streptavidin-HRP and a suitable substrate for chemiluminescence or fluorescence)
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and the substrate protein in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.
-
Add the recombinant Cbl-b enzyme to the wells.
-
Initiate the ubiquitination reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA or SDS-PAGE loading buffer.
-
Detect the level of substrate ubiquitination. This can be done by various methods, such as:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody against the substrate protein and streptavidin-HRP to detect biotinylated ubiquitin.
-
ELISA-based assay: Capture the substrate protein on an antibody-coated plate and detect the incorporated biotinylated ubiquitin with streptavidin-HRP.
-
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical workflow for assessing the pharmacokinetic profile of this compound in mice.
Procedure:
-
Animal Dosing: Administer this compound to a cohort of mice (e.g., C57BL/6) via the desired route (e.g., oral gavage). Include a vehicle control group.
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
In Vivo Pharmacodynamic Study in a Syngeneic Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy and pharmacodynamic effects of this compound.
Procedure:
-
Tumor Implantation: Inoculate immunocompetent mice (e.g., C57BL/6) with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound). Administer the treatment as per the desired schedule (e.g., daily oral gavage).
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors and spleens for analysis of immune cell populations and activation markers.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens and stain for immune cell markers (e.g., CD3, CD4, CD8, NK1.1) and activation markers (e.g., CD69, IFN-γ, Granzyme B).
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells.
-
-
Data Analysis: Compare tumor growth between the treatment and control groups. Analyze the flow cytometry and IHC data to assess the effect of this compound on the tumor immune microenvironment.
Visualizations
Cbl-b Signaling Pathway and Inhibition
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Assessment
References
Validation & Comparative
A Comparative Guide to Cbl-b Inhibitors: Cbl-b-IN-2 vs. NX-1607 and Other Preclinical Candidates
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a compelling immuno-oncology target due to its role as a key negative regulator of T-cell and NK-cell activation.[1][2] Inhibition of Cbl-b can lower the threshold for immune cell activation, offering a promising strategy to enhance anti-tumor immunity.[1][3] This guide provides a comparative overview of Cbl-b-IN-2, the clinical-stage inhibitor NX-1607, and other preclinical candidates, presenting available performance data, experimental methodologies, and visualizations of key biological pathways and mechanisms.
Overview of Cbl-b Inhibitors
A growing number of small molecule inhibitors targeting Cbl-b are in development. These agents aim to unleash the anti-tumor potential of the immune system by removing the inhibitory "brakes" imposed by Cbl-b.[3] While some compounds are in early preclinical stages, others, like NX-1607, have advanced into clinical trials. This guide focuses on a selection of these inhibitors to highlight the landscape of Cbl-b-targeted drug discovery.
Quantitative Performance Data
The following tables summarize the available biochemical and cellular potency, as well as in vivo anti-tumor efficacy data for this compound, NX-1607, and other notable preclinical inhibitors. It is important to note that publicly available data for this compound is limited.
Table 1: Biochemical and Cellular Activity of Cbl-b Inhibitors
| Inhibitor | Biochemical IC50 | Cellular Activity (EC50) | Cell Type / Assay | Selectivity |
| This compound (Example 8) | 5.1-100 nM (high Cbl-b conc.)<1 nM (low Cbl-b conc.) | Not Available | Not Available | Not Available |
| NX-1607 | Low nanomolar | Not Specified | T-cell activation | Not Specified |
| GRC 65327 | 4 nM | ~400 nM (cytokine release) | Human PBMCs | >25-fold vs c-Cbl |
| NTX-801 | < 5 nM | < 5 nM | T-cell and NK-cell activation | Not Specified |
| AUR-243 | High-affinity binding | Dose-dependent cytokine release | Human and mouse immune cells | Favorable vs. off-targets |
| Novel Benzodiazepine Series | Nanomolar | Potent T-cell activation | T-cells | Not Specified |
| Feng Zhou et al. Candidate | Single-digit nanomolar | Enhanced IL-2/IFNγ secretion | Jurkat T-cells, human PBMCs | >10-fold vs c-Cbl |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Inhibitor | Animal Model | Dosing | Outcome | Combination Therapy |
| This compound (Example 8) | Not Available | Not Available | Not Available | Not Available |
| NX-1607 | Colon (CT26, MC38), Breast (4T1), Lymphoma (A20) | Oral | Significant tumor growth inhibition, improved survival | Enhanced activity with anti-PD-1 |
| GRC 65327 | Colon (CT26, MC38) | Not Specified | Significant tumor growth inhibition | Enhanced efficacy with immune checkpoint inhibitors |
| NTX-801 | Colon (CT26) | Single dose and repeated dosing | Dose-dependent anti-tumor activity | Robust activity with anti-PD-1, complete responses |
| AUR-243 | Syngeneic tumor models | Oral | Robust anti-tumor efficacy | Tumor regression and prolonged survival with anti-PD-1 |
| NRX-8 | Syngeneic mouse models | Oral | Inhibits tumor growth | Not Specified |
| Feng Zhou et al. Candidate | Colon (CT26) | Oral | Effective tumor growth inhibition | Complete tumor inhibition with anti-PD-1 |
Mechanism of Action
Many of the more advanced Cbl-b inhibitors, including NX-1607, function as "intramolecular glues." This novel mechanism involves the inhibitor binding to a pocket in Cbl-b, locking the protein in an inactive conformation. This prevents the conformational changes necessary for its E3 ligase activity, specifically the interaction with the E2 ubiquitin-conjugating enzyme. The co-crystal structure of a Cbl-b inhibitor has confirmed this binding mode.
Figure 1: Intramolecular glue mechanism of Cbl-b inhibition.
Cbl-b Signaling Pathway in T-Cells
Cbl-b is a crucial gatekeeper in T-cell activation, acting downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28. In the absence of a strong co-stimulatory signal from CD28, Cbl-b ubiquitinates key signaling proteins, leading to their degradation and the suppression of T-cell activation. Cbl-b inhibitors prevent this negative regulation, thereby lowering the threshold for T-cell activation.
Figure 2: Simplified Cbl-b signaling pathway in T-cell activation.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are commonly employed to characterize Cbl-b inhibitors.
Biochemical Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays are widely used to measure the inhibition of Cbl-b's E3 ligase activity. They can be configured to detect auto-ubiquitination of Cbl-b or the ubiquitination of a specific substrate. A common setup involves using a biotin-labeled ubiquitin and a terbium-labeled anti-GST antibody that recognizes a GST-tagged Cbl-b, creating a TR-FRET pair upon ubiquitination.
-
Ligand Displacement Assay: This assay evaluates a candidate compound's ability to bind to Cbl-b by measuring its displacement of a known, fluorophore-labeled probe.
-
Surface Plasmon Resonance (SPR): SPR is used to characterize the binding affinity and kinetics of an inhibitor to the Cbl-b protein.
Cellular Assays
-
Cytokine Release Assays: Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are stimulated (e.g., with anti-CD3/CD28 antibodies) in the presence of the Cbl-b inhibitor. The supernatant is then collected, and the levels of cytokines such as IL-2 and IFN-γ are measured by ELISA or other immunoassays.
-
T-Cell and NK-Cell Activation Assays: The expression of activation markers (e.g., CD69, CD25) on the surface of T-cells or NK cells is measured by flow cytometry after stimulation in the presence of the inhibitor.
-
T-Cell Proliferation Assays: The proliferation of T-cells in response to stimulation is assessed, often by measuring the dilution of a fluorescent dye like CFSE or by Ki-67 staining via flow cytometry.
-
Tumor Cell Killing Assays: The ability of immune cells (e.g., NK cells) to kill tumor cells is measured in co-culture experiments. Target cell lysis can be quantified using various methods, including chromium-51 (B80572) release assays or flow cytometry-based assays.
In Vivo Models
-
Syngeneic Mouse Tumor Models: These models, such as CT26 (colon carcinoma) and MC38 (colon adenocarcinoma), are commonly used to evaluate the anti-tumor efficacy of Cbl-b inhibitors. The inhibitor is typically administered orally, and tumor growth is monitored over time.
-
Pharmacodynamic (PD) Marker Analysis: Following treatment, tumors and peripheral blood can be analyzed for changes in immune cell populations (e.g., increased infiltration of CD8+ T-cells) and the expression of activation markers and cytokines.
Figure 3: General experimental workflow for Cbl-b inhibitor discovery.
Conclusion
The landscape of Cbl-b inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical models. NX-1607 stands out as a clinical-stage compound with a well-characterized "intramolecular glue" mechanism of action and robust in vivo efficacy. Other preclinical candidates such as GRC 65327, NTX-801, and AUR-243 also show significant promise. While quantitative data for this compound is currently limited in the public domain, its reported nanomolar to sub-nanomolar potency warrants further investigation. As more data becomes available, a clearer picture of the therapeutic potential and differential profiles of these Cbl-b inhibitors will emerge, paving the way for new and effective cancer immunotherapies.
References
Cbl-b Inhibition vs. Genetic Knockout: A Comparative Guide for Researchers
For researchers in immunology and oncology, modulating the E3 ubiquitin ligase Cbl-b presents a promising strategy to enhance anti-tumor immunity. This guide provides a comprehensive comparison of two primary methodologies for Cbl-b targeting: pharmacological inhibition and genetic knockout in murine models. We will delve into the phenotypic outcomes, supporting experimental data, and the underlying molecular mechanisms associated with each approach.
At a Glance: Cbl-b Knockout vs. Cbl-b Inhibitor Phenotypes
The genetic deletion of Cbl-b in mice (Cbl-b knockout) and the administration of small molecule Cbl-b inhibitors aim to achieve the same overarching goal: to unleash the anti-tumor activity of the immune system by removing a key negative regulator. While both approaches lead to enhanced immune cell function, they differ in their systemic and temporal effects.
Cbl-b knockout mice exhibit a profound and lifelong alteration of their immune system. These mice display a spontaneous autoimmune phenotype and heightened susceptibility to experimental autoimmune diseases.[1][2][3] Their T cells possess a lowered activation threshold, enabling them to proliferate and produce cytokines without the requisite CD28 co-stimulatory signal.[1][4] This heightened reactivity contributes to their potent anti-tumor immunity, largely driven by CD8+ T cells and Natural Killer (NK) cells.
In contrast, Cbl-b inhibitors offer a transient and pharmacologically controlled means of intervention. Preclinical studies with inhibitors like NX-1607 have demonstrated robust anti-tumor efficacy, particularly when combined with other immunotherapies such as anti-PD-1. These inhibitors function by locking Cbl-b in an inactive state, thereby augmenting T cell and NK cell activation and promoting tumor regression.
Quantitative Comparison of Immunological and Anti-Tumor Effects
The following tables summarize the key quantitative data from studies involving Cbl-b knockout mice and preclinical Cbl-b inhibitors.
Table 1: T-Cell Phenotype and Function
| Parameter | Cbl-b Knockout Mouse | Cbl-b Inhibitor (e.g., NX-1607) |
| T-Cell Activation Threshold | Significantly lowered; CD28 co-stimulation independent | Lowered; enhances T-cell activation even in the absence of co-stimulation |
| T-Cell Proliferation | Hyperproliferative upon TCR stimulation | Increased proliferation of human CD4+ T-cells |
| IL-2 Production | Excessive IL-2 production by CD4+ T-cells | Increased IL-2 secretion in human and mouse T-cells |
| IFN-γ Production | Increased IFN-γ production by NK cells | Increased IFN-γ secretion in human and mouse T-cells and NK cells |
| Resistance to Treg Suppression | Effector T-cells are resistant to Treg suppression | Confers resistance to T regulatory cell-mediated suppression |
Table 2: Anti-Tumor Efficacy
| Parameter | Cbl-b Knockout Mouse | Cbl-b Inhibitor (e.g., AUR-243, NTX-801) |
| Tumor Growth Inhibition (Monotherapy) | Spontaneous rejection of tumors in various models | Significant tumor growth reduction in colon and breast cancer models |
| Tumor Growth Inhibition (Combination with anti-PD-1) | Complete lack of tumor regression with PD-L1 blockade in some models | Robust anti-tumor activity, increased survival, and complete responses |
| Tumor-Infiltrating Lymphocytes (TILs) | Massive infiltration of CD8+ T-cells into tumors | Increased infiltration of CD3+, CD4+, and CD8+ T-cells |
| NK Cell-Mediated Cytotoxicity | Increased cytotoxicity and perforin (B1180081) production | Enhanced NK cell-mediated tumor cell killing |
Key Signaling Pathways and Experimental Workflows
The inhibitory effect of Cbl-b on T-cell activation is central to its role as an immune checkpoint. Understanding the signaling cascade and the experimental methods used to assess the impact of its removal is crucial for interpreting research in this field.
Caption: Cbl-b acts as a negative regulator by ubiquitinating key signaling molecules downstream of the TCR and CD28, thereby dampening T-cell activation.
Caption: A generalized experimental workflow for evaluating the effects of Cbl-b inhibitors or knockout on immune cell function and anti-tumor immunity.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cbl-b-IN-2 Selectivity Against c-Cbl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the E3 ubiquitin ligase inhibitor, Cbl-b-IN-2, with a focus on its selectivity for Cbl-b over the closely related homolog, c-Cbl. Due to the high degree of structural similarity between Cbl-b and c-Cbl, achieving selectivity is a critical aspect of developing targeted therapies to enhance anti-tumor immunity without inducing broader, potentially toxic effects.[1] Simultaneous inhibition of both Cbl-b and c-Cbl has been associated with an increased risk of adverse autoimmune reactions.[1]
Executive Summary
This compound is an inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that functions as a key negative regulator of T-cell activation.[2][3] By inhibiting Cbl-b, compounds like this compound can lower the threshold for T-cell activation, thereby promoting an anti-tumor immune response.[4] While specific quantitative data for the selectivity of this compound against c-Cbl is not publicly available, this guide outlines the methodologies used to determine such selectivity and presents the known inhibitory activity of this compound against its primary target.
Quantitative Data Summary
The inhibitory activity of this compound against Cbl-b has been determined, though its corresponding activity against c-Cbl is not specified in available documentation. The selectivity of an inhibitor is typically expressed as a ratio of the IC50 values (Selectivity = IC50 for c-Cbl / IC50 for Cbl-b). A higher ratio indicates greater selectivity for Cbl-b.
| Compound | Target | IC50 | Selectivity (Cbl-b vs. c-Cbl) |
| This compound | Cbl-b | <1 nM - 100 nM[2] | Data not available |
| c-Cbl | Data not available |
Note: The IC50 for this compound is reported as a range (<1 nM and 5.1-100 nM) dependent on the concentration of Cbl-b used in the assay.[2]
Signaling Pathway Context: Cbl-b vs. c-Cbl
Cbl-b and c-Cbl, despite their structural homology, play distinct roles in cellular signaling, particularly in the context of immune regulation. Cbl-b is a crucial gatekeeper of T-cell activation, acting downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[5][6] In contrast, c-Cbl is more broadly involved in the regulation of receptor tyrosine kinases (RTKs) and plays a more prominent role in thymocyte development.[5] A key difference is that c-Cbl can act as a positive regulator of PI3K activity, a function not shared by Cbl-b.[5] The following diagram illustrates the distinct roles of Cbl-b and c-Cbl in T-cell signaling.
Experimental Protocols for Selectivity Profiling
Determining the selectivity of an inhibitor like this compound involves comparing its activity against Cbl-b and c-Cbl in parallel biochemical or cellular assays. Below are detailed methodologies for key experiments commonly used for this purpose.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the E3 ligase activity of Cbl-b or c-Cbl, often by monitoring their auto-ubiquitination.[7][8]
Objective: To determine the IC50 of an inhibitor against Cbl-b and c-Cbl E3 ligase activity.
Materials:
-
Recombinant GST-tagged Cbl-b and c-Cbl
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotin-labeled Ubiquitin
-
ATP
-
Terbium-labeled anti-GST antibody
-
Streptavidin-conjugated fluorophore (acceptor)
-
Assay buffer
-
384-well assay plates
-
Test inhibitor (e.g., this compound)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Mixture: Prepare a reaction mixture containing the E1 and E2 enzymes, biotinylated ubiquitin, and ATP in assay buffer.
-
Enzyme and Inhibitor Incubation: Add the test inhibitor and either Cbl-b or c-Cbl enzyme to the wells of a 384-well plate. Incubate at room temperature.
-
Initiation of Ubiquitination: Initiate the enzymatic reaction by adding the reaction mixture to all wells. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (Terbium-labeled anti-GST antibody and Streptavidin-conjugated acceptor). Incubate to allow for binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
The following diagram outlines the workflow for a TR-FRET-based selectivity assay.
Surface Plasmon Resonance (SPR) Assay
SPR is a biophysical technique used to measure the binding affinity and kinetics of an inhibitor to its target protein in real-time.[1][9]
Objective: To determine the equilibrium dissociation constant (KD) of an inhibitor for both Cbl-b and c-Cbl.
Materials:
-
SPR instrument and sensor chips
-
Recombinant Cbl-b and c-Cbl proteins
-
Immobilization buffer (e.g., sodium acetate)
-
Running buffer
-
Amine coupling kit (NHS, EDC)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Protein Immobilization: Immobilize Cbl-b and c-Cbl onto separate flow cells of a sensor chip using standard amine coupling chemistry.
-
Compound Injection: Prepare a series of concentrations of the test inhibitor in running buffer. Inject the different concentrations over the immobilized protein surfaces.
-
Binding Measurement: Monitor the change in the SPR signal (response units) during the association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Selectivity Determination: Compare the KD values for Cbl-b and c-Cbl to determine the binding selectivity.
Conclusion
This compound is a potent inhibitor of Cbl-b, a key negative regulator of the immune response. While the precise selectivity of this compound for Cbl-b over c-Cbl has not been publicly disclosed, the experimental protocols outlined in this guide, such as TR-FRET and SPR assays, provide a robust framework for determining this critical parameter. The distinct roles of Cbl-b and c-Cbl in cellular signaling underscore the importance of developing selective inhibitors to maximize therapeutic efficacy and minimize off-target effects. Further studies are needed to fully characterize the selectivity profile of this compound and its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oicr.on.ca [oicr.on.ca]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. dhvi.duke.edu [dhvi.duke.edu]
Navigating the Cbl-b Signaling Network: A Comparative Guide to Western Blot Analysis of Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for the Western blot analysis of key downstream targets of the E3 ubiquitin ligase Cbl-b. We offer a comparative overview of commercially available antibodies, detailed experimental protocols, and visual representations of the relevant signaling pathways to facilitate robust and reliable experimental outcomes.
Introduction to Cbl-b and its Downstream Targets
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating intracellular signaling pathways, particularly in the context of immune cell activation and tolerance.[1][2][3] By ubiquitinating its substrates, Cbl-b can mark them for proteasomal degradation or modulate their activity and localization. Dysregulation of Cbl-b function has been implicated in autoimmune diseases and cancer, making it a significant target for therapeutic intervention.[4]
Western blotting is an indispensable technique for studying the functional consequences of Cbl-b activity by examining the expression levels and post-translational modifications of its downstream targets. This guide focuses on the following key Cbl-b substrates:
-
Vav1: A guanine (B1146940) nucleotide exchange factor crucial for T-cell and B-cell activation.
-
PI3K (p85): The regulatory subunit of phosphoinositide 3-kinase, a central node in cell growth and survival signaling.
-
PLC-γ1: Phospholipase C-gamma 1, an enzyme that generates second messengers to propagate signals from receptor tyrosine kinases.
-
Syk: Spleen tyrosine kinase, a key signaling molecule in B-cell and other immune cell activation.
-
Crk-L: An adaptor protein involved in various signaling pathways, including those regulating cell adhesion and migration.
-
PKC-θ: Protein kinase C-theta, a kinase essential for T-cell activation and survival.
-
Stat6: Signal transducer and activator of transcription 6, a key transcription factor in IL-4 and IL-13 signaling.
Comparative Analysis of Antibodies for Western Blotting
The selection of a high-quality primary antibody is paramount for successful Western blot analysis. Below, we present a comparison of commercially available antibodies for the aforementioned Cbl-b downstream targets. The data is compiled from manufacturer datasheets and available research publications.
Note: The performance of antibodies can vary depending on the experimental conditions. It is always recommended to perform in-house validation for your specific application.
Table 1: Vav1 Antibodies
| Manufacturer | Catalog Number | Host Species | Clonality | Validated Applications (Manufacturer) | Notes/Published Performance |
| Cell Signaling Technology | #2502 | Rabbit | Polyclonal | WB, IP | Detects endogenous levels of total Vav1. Does not cross-react with Vav2 or Vav3.[5] |
| Santa Cruz Biotechnology | sc-8039 | Mouse | Monoclonal | WB, IP, IF, ELISA | --- |
| Abcam | ab76225 | Rabbit | Monoclonal | WB, Flow Cytometry | --- |
| Invitrogen | 44-482 | Rabbit | Polyclonal | WB | --- |
| Labome | --- | --- | --- | --- | Provides a review of various Vav1 antibodies based on publications.[6] |
Table 2: PI3K p85 Antibodies
| Manufacturer | Catalog Number | Host Species | Clonality | Validated Applications (Manufacturer) | Notes/Published Performance |
| Cell Signaling Technology | #4257 | Rabbit | Monoclonal | WB, IP, IHC | Recognizes endogenous levels of total p85. |
| Cell Signaling Technology | #17366 | Rabbit | Monoclonal | WB, IP, Flow Cytometry | Recognizes p85/p55 only when phosphorylated at Tyr467/Tyr199 (Tyr458/Tyr199 in mouse).[7] |
| Thermo Fisher Scientific | PA5-17387 | Rabbit | Polyclonal | WB, IP | Detects endogenous levels of p85/p55 only when phosphorylated at Tyr458/Tyr199.[8] |
| Abcam | ab191606 | Rabbit | Monoclonal | WB, IHC, Flow, IP, ICC/IF | Recombinant rabbit monoclonal. |
Table 3: PLC-γ1 Antibodies
| Manufacturer | Catalog Number | Host Species | Clonality | Validated Applications (Manufacturer) | Notes/Published Performance |
| Cell Signaling Technology | #2822 | Rabbit | Polyclonal | WB, IP | Detects endogenous levels of total PLC-γ1 protein and does not cross-react with PLC-γ2.[9] |
| Cell Signaling Technology | #4510 | Rabbit | Polyclonal | WB | Detects PLC-γ1 only when phosphorylated at Ser1248.[10] |
| Abcam | ab109501 | Rabbit | Monoclonal | WB, Flow Cytometry | Validated with knockout cell lines.[11] |
| Bio-Rad | VMA00584 | Mouse | Monoclonal | WB | Validated with CRISPR knockout HEK293 lysates.[12] |
Table 4: Syk Antibodies
| Manufacturer | Catalog Number | Host Species | Clonality | Validated Applications (Manufacturer) | Notes/Published Performance |
| Cell Signaling Technology | #2712 | Rabbit | Polyclonal | WB, IP, IHC, IF | Widely cited antibody for the detection of endogenous levels of total Syk protein.[13] |
| Thermo Fisher Scientific | PA5-36692 | Rabbit | Polyclonal | WB, IHC | Detects Syk phosphorylated at Tyr525.[14] |
| R&D Systems | MAB6459 | Mouse | Monoclonal | WB | Detects human Syk when phosphorylated at Y525/Y526.[15] |
| F1000Research | --- | --- | --- | --- | Provides a study identifying high-performing antibodies for Syk in WB, IP, and IF.[16][17] |
Table 5: Crk-L Antibodies
| Manufacturer | Catalog Number | Host Species | Clonality | Validated Applications (Manufacturer) | Notes/Published Performance |
| Santa Cruz Biotechnology | sc-365092 | Mouse | Monoclonal | WB, IP, IF, ELISA | --- |
| Cell Signaling Technology | #3182 | Rabbit | Polyclonal | WB, IP, IF | Detects endogenous levels of total Crk-L protein. |
| BD Biosciences | 610035 | Mouse | Monoclonal | WB, IP | --- |
Table 6: PKC-θ Antibodies
| Manufacturer | Catalog Number | Host Species | Clonality | Validated Applications (Manufacturer) | Notes/Published Performance |
| Cell Signaling Technology | #13643 | Rabbit | Monoclonal | WB, IP, IHC, IF | Validated with PKC-θ knockout mouse splenocytes. |
| Cell Signaling Technology | #9377 | Rabbit | Polyclonal | WB, Simple Western | Detects endogenous levels of PKC-θ only when phosphorylated at Thr538.[18][19] |
| Thermo Fisher Scientific | 700043 | Rabbit | Monoclonal | WB, IHC, Flow Cytometry | Recombinant rabbit monoclonal antibody for phospho-PKC theta (Thr538).[20] |
| Abcam | ab110826 | Rabbit | Monoclonal | WB, IHC, ICC/IF | Recombinant rabbit monoclonal. |
Table 7: Stat6 Antibodies
| Manufacturer | Catalog Number | Host Species | Clonality | Validated Applications (Manufacturer) | Notes/Published Performance |
| Cell Signaling Technology | #9362 | Rabbit | Polyclonal | WB, IP, ChIP | Detects endogenous levels of total Stat6 protein.[21] |
| Abcam | ab28829 | Rabbit | Polyclonal | WB, IHC | Detects Stat6 only when phosphorylated at Y641. |
| Thermo Fisher Scientific | MA5-15659 | Mouse | Monoclonal | WB, IF, ELISA, ChIP | --- |
| Proteintech | 51073-1-AP | Rabbit | Polyclonal | WB, IHC, IF, ChIP, RIP | Widely cited with numerous publication references.[22] |
Experimental Protocols
This section provides a general, yet detailed, protocol for Western blot analysis of Cbl-b downstream targets. This protocol should be optimized for your specific experimental conditions, including cell type, protein abundance, and the specific primary antibody used.
A. Cbl-b Ubiquitination Assay by Western Blot
This protocol is designed to detect the ubiquitination of a target protein by Cbl-b.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with appropriate stimuli to activate the signaling pathway of interest (e.g., T-cell receptor stimulation for T-cells).
-
To observe ubiquitination, it is often necessary to inhibit the proteasome using an inhibitor like MG132 (10-20 µM) for 2-4 hours prior to cell lysis. This prevents the degradation of ubiquitinated proteins.[23]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. To preserve ubiquitinated proteins, include a deubiquitinase inhibitor such as N-ethylmaleimide (NEM) at a final concentration of 10 mM.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Immunoprecipitation (IP) of the Target Protein:
-
Incubate 500 µg to 1 mg of protein lysate with an antibody specific for the target protein overnight at 4°C with gentle rotation.
-
Add protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the immunoprecipitated protein by boiling the beads in 2X Laemmli sample buffer for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A ladder of high molecular weight bands above the expected size of the target protein indicates ubiquitination.
-
B. Western Blot for Total and Phosphorylated Protein Levels
This protocol is for the detection of total protein levels or the phosphorylation status of Cbl-b downstream targets.
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1-3 from the ubiquitination assay protocol. Proteasome inhibitors are generally not required unless studying protein degradation.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of total protein lysate per lane onto an SDS-PAGE gel.
-
Follow steps 5 from the ubiquitination assay protocol.
-
For detecting total protein, use a primary antibody specific for the target protein.
-
For detecting phosphorylated protein, use a phospho-specific primary antibody. It is crucial to run a parallel blot with an antibody against the total protein to normalize the phosphorylation signal.
-
Follow the subsequent washing, secondary antibody incubation, and detection steps as described above.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key Cbl-b signaling pathways and a general experimental workflow for Western blot analysis.
Caption: Cbl-b signaling pathway overview.
Caption: General Western blot workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Vav1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Vav antibody | antibody review based on formal publications [labome.com]
- 7. biocompare.com [biocompare.com]
- 8. Phospho-PI3K p85/p55 (Tyr458, Tyr199) Polyclonal Antibody (PA5-17387) [thermofisher.com]
- 9. PLC gamma1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-PLC gamma1 (Ser1248) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-Phospholipase C gamma 1/PLC-gamma-1 antibody [EPR5358] (ab109501) | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. biocompare.com [biocompare.com]
- 14. Phospho-Syk (Tyr525) Polyclonal Antibody (PA5-36692) [thermofisher.com]
- 15. Human Phospho-SYK (Y525/Y526) Antibody MAB6459: R&D Systems [rndsystems.com]
- 16. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. Phospho-PKC theta (Thr538) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-PKC theta (Thr538) Recombinant Monoclonal Antibody (F4H4L1) (700043) [thermofisher.com]
- 21. Stat6 Antibody (#9362) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. STAT6 antibody (51073-1-AP) | Proteintech [ptglab.com]
- 23. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-2 Sparks Potent T Cell Activation: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel Cbl-b inhibitor, Cbl-b-IN-2, reveals its potent ability to enhance T cell activation, positioning it as a significant tool for researchers in immuno-oncology and drug development. This guide provides an objective comparison of this compound's performance against other T cell activation strategies, supported by experimental data and detailed protocols.
Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T cell activation. By inhibiting Cbl-b, compounds like this compound effectively lower the threshold for T cell activation, leading to a more robust anti-tumor immune response. This guide delves into the flow cytometry analysis of key T cell activation markers following treatment with this compound and its alternatives.
Cbl-b Signaling Pathway and the Role of this compound
The Casitas B-lineage lymphoma-b (Cbl-b) protein is a key intracellular checkpoint that dampens T cell activation. As an E3 ubiquitin ligase, its primary function is to tag signaling proteins downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28 for degradation. This process effectively raises the threshold for T cell activation, preventing inappropriate or excessive immune responses. This compound is a small molecule inhibitor that directly targets the enzymatic activity of Cbl-b. By blocking Cbl-b, the inhibitor prevents the ubiquitination and subsequent degradation of key signaling molecules. This leads to a sustained and amplified signal transduction cascade upon T cell receptor engagement, resulting in enhanced T cell proliferation, cytokine production, and effector function.
Caption: Cbl-b signaling and this compound inhibition.
Comparative Analysis of T Cell Activation Markers
Flow cytometry is a powerful technique to assess the activation state of T cells by measuring the expression of various cell surface and intracellular markers. Inhibition of Cbl-b is expected to lead to a significant upregulation of early and mid-stage activation markers and potentially a reduction in exhaustion markers. The following table summarizes the expected effects of this compound on key T cell activation markers compared to other immunomodulatory agents, based on preclinical data with analogous compounds like NX-1607.
| Marker | Type | This compound Effect | Alternative: anti-PD-1 | Alternative: anti-CTLA-4 | Rationale |
| CD69 | Early Activation | Strongly Upregulated | Upregulated | Upregulated | A very early marker of lymphocyte activation, its expression is rapidly induced upon TCR stimulation. Cbl-b inhibition enhances this early signaling event.[1][2] |
| CD25 | Early-Mid Activation | Strongly Upregulated | Upregulated | Upregulated | The alpha chain of the IL-2 receptor, its expression is critical for T cell proliferation and is a hallmark of an activated state.[3][4] |
| PD-1 | Exhaustion/Activation | Potentially Reduced | Blocked | Upregulated | While a marker of activation, sustained high expression is associated with T cell exhaustion. Cbl-b deficiency has been linked to reduced exhaustion markers on CAR-T cells. |
| TIM-3 | Exhaustion | Potentially Reduced | May be co-expressed | May be co-expressed | Another key immune checkpoint receptor involved in T cell exhaustion. |
| LAG-3 | Exhaustion | No direct data | May be co-expressed | May be co-expressed | An inhibitory receptor that contributes to T cell exhaustion. |
| CTLA-4 | Inhibitory Receptor | No direct data | May be co-expressed | Blocked | A key negative regulator of T cell activation that is upregulated upon activation. |
Experimental Protocols
T Cell Activation and Treatment
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Stimulate T cells with anti-CD3 (plate-bound, 1 µg/mL) and anti-CD28 (soluble, 1 µg/mL) antibodies.
-
Inhibitor Treatment: Add this compound or alternative inhibitors (e.g., anti-PD-1 antibody, anti-CTLA-4 antibody) at desired concentrations to the stimulated T cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours. The incubation time will depend on the specific activation markers being analyzed (e.g., 24 hours for early markers like CD69, 48-72 hours for later markers).
Flow Cytometry Staining
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer to V-bottom plates.
-
Washing: Wash the cells with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
Surface Staining: Prepare a cocktail of fluorescently labeled antibodies against the T cell markers of interest (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25, anti-PD-1, anti-TIM-3, anti-LAG-3, anti-CTLA-4). Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on lymphocyte and T cell populations (CD3+) and then on CD4+ and CD8+ subsets to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
Experimental Workflow
The following diagram outlines the typical workflow for assessing T cell activation markers by flow cytometry after treatment with this compound.
Caption: Workflow for T cell activation analysis.
Conclusion
This compound demonstrates significant potential as a potent activator of T cells. By inhibiting the Cbl-b E3 ligase, this small molecule effectively enhances the T cell response to stimulation, as evidenced by the upregulation of key activation markers. For researchers in immuno-oncology and related fields, this compound offers a valuable tool to explore novel therapeutic strategies aimed at boosting the immune system's ability to combat cancer and other diseases. The detailed protocols and comparative data provided in this guide serve as a foundational resource for incorporating this compound into T cell activation studies. Further research with direct, quantitative comparisons will continue to elucidate the full potential of this promising therapeutic agent.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Cbl-b-IN-2 Cross-Reactivity with Other E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the E3 ligase inhibitor, Cbl-b-IN-2, focusing on its cross-reactivity with other E3 ligases. The objective is to offer a clear, data-driven perspective on the selectivity of this compound, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.
Executive Summary
Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical negative regulator of immune responses, particularly in T-cell activation.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This compound is a potent inhibitor of Cbl-b. A crucial aspect of its therapeutic potential is its selectivity, particularly against its closely related homolog, c-Cbl, and other E3 ligases that could lead to off-target effects. This guide synthesizes available data on the selectivity profile of Cbl-b inhibitors and provides detailed experimental context.
Data Presentation: Cross-Reactivity of Cbl-b Inhibitors
Selective inhibition of Cbl-b over its homolog c-Cbl is considered important, as simultaneous inhibition may lead to increased risks of adverse autoimmune effects. While specific quantitative data for this compound against a broad panel of E3 ligases is not widely available in the public domain, studies on other potent Cbl-b inhibitors provide insights into achievable selectivity. For instance, a study on a series of 44 Cbl-b inhibitors reported a wide range of activities and selectivities against c-Cbl, with some compounds demonstrating significant selectivity.[3]
Below is a representative table illustrating the type of data generated in such selectivity studies. Note: This table is a composite based on typical findings for selective Cbl-b inhibitors and does not represent specific data for this compound, for which a comprehensive public selectivity panel is not available.
| E3 Ligase | Representative IC50 (nM) | Fold Selectivity vs. Cbl-b | Comments |
| Cbl-b | 1 - 100 | 1x | Primary Target |
| c-Cbl | >1000 | >10-100x | High homology with Cbl-b; selectivity is a key optimization parameter. |
| Itch | >10,000 | >100x | HECT-type E3 ligase involved in immune regulation. |
| Nedd4 | >10,000 | >100x | HECT-type E3 ligase with roles in various cellular processes. |
| TRAF6 | >10,000 | >100x | RING-type E3 ligase involved in inflammatory signaling. |
| MDM2 | >10,000 | >100x | RING-type E3 ligase and a key negative regulator of p53. |
Mandatory Visualization
Cbl-b Signaling Pathway
Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. This leads to their degradation or altered function, thereby raising the threshold for T-cell activation.
Caption: Cbl-b ubiquitinates key signaling molecules downstream of the TCR and CD28, leading to their degradation and inhibition of T-cell activation. This compound blocks this process.
Experimental Workflow for E3 Ligase Inhibitor Selectivity Screening
The selectivity of an E3 ligase inhibitor is typically assessed using a panel of in vitro ubiquitination assays. The general workflow involves reconstituting the ubiquitination cascade for different E3 ligases in the presence of the inhibitor.
Caption: A generalized workflow for determining the IC50 of an inhibitor against a panel of E3 ligases using an in vitro ubiquitination assay.
Experimental Protocols
The following is a generalized protocol for an in vitro ubiquitination assay to determine the IC50 of an E3 ligase inhibitor. This protocol is based on standard methodologies in the field and should be optimized for specific E3 ligases and substrates.
In Vitro Ubiquitination Assay for Cbl-b Inhibition
Objective: To measure the concentration-dependent inhibition of Cbl-b E3 ligase activity by this compound.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Cbl-b (and other E3 ligases for selectivity panel)
-
Recombinant substrate protein (e.g., a tyrosine-phosphorylated peptide or protein)
-
Ubiquitin (biotinylated or fluorescently tagged for detection)
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other test inhibitor) serially diluted in DMSO
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies for detection (e.g., anti-ubiquitin, streptavidin-HRP if using biotinylated ubiquitin)
-
Chemiluminescent substrate
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 0.5-1 µM), tagged ubiquitin (e.g., 5-10 µM), and substrate in assay buffer.
-
Inhibitor Addition: In a microplate, add a small volume (e.g., 1 µL) of serially diluted this compound to each well. Include a DMSO-only control (vehicle control) and a control with no E3 ligase (negative control).
-
E3 Ligase Addition: Add the recombinant Cbl-b to each well to a final concentration of, for example, 100-500 nM.
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction plate at 30°C or 37°C for a predetermined time (e.g., 30-90 minutes), during which the reaction proceeds linearly.
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an appropriate primary antibody or conjugate (e.g., streptavidin-HRP) to detect ubiquitinated substrate.
-
Wash and add a secondary antibody if necessary.
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensity corresponding to the ubiquitinated substrate for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Selectivity Profiling:
To determine the cross-reactivity, this assay is repeated, substituting Cbl-b with other E3 ligases of interest (e.g., c-Cbl, Itch, Nedd4). The IC50 values obtained for each E3 ligase are then compared to the IC50 value for Cbl-b to calculate the fold selectivity.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of E3 ubiquitin ligase activity in Cbl-b-regulated T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Cbl-b Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Cbl-b inhibitors, a promising class of molecules for cancer immunotherapy. As information on a specific compound designated "Cbl-b-IN-2" is not publicly available, this guide will utilize the well-characterized Cbl-b inhibitor, NX-1607 , as a representative agent to illustrate the potent anti-tumor activity mediated by the inhibition of the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase.
Cbl-b acts as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, primarily T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b is designed to unleash the full potential of the immune system to recognize and eliminate cancer cells.[3] This guide presents supporting experimental data in clearly structured tables, details the protocols for key experiments, and provides visualizations of the Cbl-b signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of a representative Cbl-b inhibitor, NX-1607, in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of Cbl-b Inhibitor NX-1607
| Parameter | Assay Type | Cell Type | Result |
| Biochemical Potency | Cbl-b E2-Ubiquitin Transfer TR-FRET | Recombinant Human Cbl-b | IC50: 59 nM[4] |
| T Cell Activation | Cytokine Release (IL-2 & IFN-γ) | Primary Human T Cells | Dose-dependent increase in IL-2 and IFN-γ secretion upon TCR stimulation[5] |
| NK Cell Function | Cytotoxicity Assay | Primary Human NK Cells & K562 Target Cells | Enhanced NK cell-mediated killing of tumor cells[6] |
Table 2: In Vivo Efficacy of Cbl-b Inhibitor NX-1607 in CT26 Syngeneic Tumor Model
| Parameter | Animal Model | Dosing Regimen | Key Findings |
| Tumor Growth Inhibition | BALB/c mice bearing CT26 colon carcinoma | 30 mg/kg, oral, once daily | Significant tumor growth inhibition[5] |
| Mechanism of Action | Anti-tumor activity is dependent on both CD8+ T cells and NK cells[5] | ||
| Combination Therapy | In combination with anti-PD-1 antibody | Enhanced complete tumor rejections compared to single-agent therapy[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approach to evaluating Cbl-b inhibitors, the following diagrams are provided.
References
- 1. nurixtx.com [nurixtx.com]
- 2. nurixtx.com [nurixtx.com]
- 3. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
- 6. hotspotthera.com [hotspotthera.com]
Unlocking the Potential of Tumor-Infiltrating Lymphocytes: A Comparative Guide to Cbl-b Inhibitor Target Engagement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cbl-b-IN-2 and other novel Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) inhibitors. We delve into the critical aspect of target engagement within tumor-infiltrating lymphocytes (TILs), presenting supporting experimental data, detailed protocols, and visual pathways to inform your research and development endeavors.
Cbl-b is a crucial E3 ubiquitin ligase that acts as an intracellular immune checkpoint, negatively regulating T-cell and NK-cell activation.[1][2] Its inhibition presents a promising strategy to enhance anti-tumor immunity, particularly within the tumor microenvironment where TILs often exist in a state of exhaustion.[3][4] This guide focuses on the validation of target engagement for a panel of Cbl-b inhibitors, providing a framework for their comparative evaluation.
Comparative Analysis of Cbl-b Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other Cbl-b inhibitors. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.
Table 1: Biochemical Potency of Cbl-b Inhibitors
| Compound | Biochemical IC50 | Assay Type | Reference |
| This compound | 5.1-100 nM | Not Specified | MedChemExpress |
| NX-1607 | 0.46 nM | Not Specified | Probechem |
| NTX-801 | < 5 nM | Biochemical and Cellular Assays | Nimbus Therapeutics[5] |
| HST-1011 | 0.031 nM (Target Affinity) | Not Specified | HotSpot Therapeutics[6] |
| Compound 31 | 30 nM | Not Specified | [7] |
Table 2: Cellular Activity and Effects on Tumor-Infiltrating Lymphocytes (TILs)
| Compound | Cellular Assay/Effect | Key Findings | Reference |
| This compound | Not specified in available literature | Further studies are needed to characterize its effects on TILs. | |
| NX-1607 | Increased peripheral T-cell activation and proliferation | Statistically significant increase in patients with stable disease. Increased CD8+ TIL density and enhanced immune activation gene signatures in tumor biopsies. | Nurix Therapeutics |
| NX-0255 | Enhanced ex vivo expansion of TILs | Increased total viable cell count, significant increases in total CD8+ T-cells and central memory T-cells.[4] | |
| HST-1011 | Increased immune activation in peripheral blood and tumor | Dose-dependent increase in a Cbl-b gene response signature. Higher TIL expression at baseline in patients with clinical benefit.[8][9] | HotSpot Therapeutics[8][9] |
| NTX-801 | Strong immune cell activation and tumor growth inhibition in vivo | Enhanced cytokine production and increased T-cell activation markers.[5][10] | Nimbus Therapeutics[5][10] |
| Cbl-b knockout | Restored effector function of exhausted CD8+ TILs | Increased expression of IFN-γ, TNF-α, granzyme B, and IL-2.[3][11] | [3][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine Cbl-b inhibitor target engagement and function.
Cellular Thermal Shift Assay (CETSA) for Cbl-b Target Engagement
This protocol outlines a Western blot-based CETSA to confirm the direct binding of an inhibitor to Cbl-b in a cellular context.
1. Cell Treatment:
-
Culture tumor-infiltrating lymphocytes (TILs) or a relevant immune cell line.
-
Treat cells with the Cbl-b inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1 hour) at 37°C to allow for compound entry and target binding.
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler. This step induces denaturation and aggregation of unbound proteins.
-
Include an unheated control sample.
3. Cell Lysis and Fractionation:
-
After heating, cool the samples to room temperature.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for Cbl-b.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detect the protein bands using a secondary antibody and an appropriate detection reagent.
5. Data Analysis:
-
Quantify the band intensities for Cbl-b at each temperature for both inhibitor-treated and vehicle-treated samples.
-
Normalize the band intensities to the unheated control.
-
Plot the percentage of soluble Cbl-b as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Ubiquitination Activity
This protocol describes a TR-FRET assay to measure the E3 ubiquitin ligase activity of Cbl-b and the inhibitory effect of compounds.
1. Reagent Preparation:
-
Thaw UBE1 (E1 activating enzyme), UBCH5b (E2 conjugating enzyme), GST-tagged Cbl-b, a substrate protein (e.g., SRC or Tyro3), and TR-FRET ubiquitin mix (containing donor and acceptor-labeled ubiquitin) on ice.[12][13]
-
Prepare serial dilutions of the Cbl-b inhibitor.
2. Reaction Setup:
-
In a 384-well plate, add the following components in order:
3. Initiation and Incubation:
-
Initiate the ubiquitination reaction by adding ATP to all wells except the negative control.[12][13]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
4. Signal Detection:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
5. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Normalize the data using positive (no inhibitor) and negative (no ATP) controls.
-
Plot the percentage of inhibition as a function of inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Landscape
Understanding the signaling pathways and experimental workflows is facilitated by clear and concise diagrams.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
By providing a framework for the comparative analysis of Cbl-b inhibitors, this guide aims to empower researchers in their quest to develop novel immunotherapies that can effectively harness the power of tumor-infiltrating lymphocytes to combat cancer. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison of these promising therapeutic agents.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Oral CBL-B inhibitor shows strong immune activation, favorable safety | BioWorld [bioworld.com]
- 3. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. nimbustx.com [nimbustx.com]
- 6. Facebook [cancer.gov]
- 7. Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HotSpot Therapeutics Presents Additional Phase 1 Biomarker Data on Novel CBL-B Inhibitor HST-1011 at 2024 Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 9. hotspotthera.com [hotspotthera.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Cbl-b-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of small molecule inhibitors like Cbl-b-IN-2 are paramount for laboratory safety and environmental protection. This guide provides a comprehensive framework for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Quantitative Data Summary
The following table summarizes key information for this compound, compiled from available safety data sheets and product information.
| Parameter | Information | Source |
| Chemical Formula | C₂₉H₃₀F₅N₅O₂ | [1] |
| Molecular Weight | 575.57 g/mol | [1] |
| CAS Number | 2503325-21-9 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Hazardous Decomposition | May emit toxic fumes under fire conditions | [1] |
Experimental Protocols
General Handling and Preparation of this compound Solutions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[3]
Stock Solution Preparation:
-
In a chemical fume hood, bring the vial of this compound to room temperature.
-
Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. Gentle heating or sonication may be used if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and store at the recommended temperature.[2][3]
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium or buffer.
Proper Disposal Procedures for this compound
Although the Safety Data Sheet (SDS) for this compound states that it is not a hazardous substance or mixture, it is best practice to handle and dispose of it as a chemical waste product.[1][4] The following steps outline a general workflow for its safe disposal.
Step 1: Segregation and Collection
-
Waste Identification: Treat all materials contaminated with this compound as chemical waste. This includes unused stock and working solutions, as well as contaminated labware such as pipette tips, tubes, and gloves.[3]
-
Designated Waste Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container should be compatible with the solvents used.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Also, include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[4]
Step 2: Storage
-
Store the waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic, until it is ready for pickup.[3]
Step 3: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup.[3] The primary and recommended method for the disposal of chemical waste is through an approved waste disposal facility.[4]
-
Empty Container Disposal: A container that held this compound is considered "empty" when all contents have been removed by normal means, with no more than a minimal residue remaining.[3] The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[3] After thorough rinsing, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.[3]
Visualizing Workflows and Signaling Pathways
Experimental Workflow for this compound Handling and Disposal
References
Personal protective equipment for handling Cbl-b-IN-2
Essential Safety and Handling Guide for Cbl-b-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), and step-by-step procedures for safe handling, storage, and disposal to ensure a secure laboratory environment.
Compound Stability and Storage
Proper storage is critical to maintain the integrity of this compound. Adherence to these temperature and time guidelines will ensure the compound's stability.
| Storage Condition | Duration |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Personal Protective Equipment (PPE) Protocol
While this compound is not classified as a hazardous substance, the following PPE is mandatory to minimize exposure and ensure safe handling in a laboratory setting.[2]
-
Lab Coat: A buttoned, long-sleeved lab coat should be worn to protect from potential splashes.[3][4]
-
Gloves: Nitrile gloves are recommended.[4][5] If there is a risk of splashing, consider double-gloving or using gloves with extended cuffs.[3] Gloves should be disposed of after use and hands should be washed thoroughly.[6]
-
Eye Protection: Safety glasses or goggles are required to shield the eyes from accidental splashes.[4][5]
-
Shoes: Closed-toe shoes must be worn to protect the feet from spills.[4]
Experimental Workflow: From Receipt to Disposal
The following diagram and procedural steps outline the complete workflow for handling this compound in a research setting.
References
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
